2-Bromo-5-chlorobenzo[d]oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOOHZSLRFBNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in organic synthesis and pharmaceutical development.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. Its core structure and properties make it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1251033-26-7 | [1][2] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Predicted Boiling Point | 302.6 ± 34.0 °C | [1] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -1.40 ± 0.10 | [1] |
| Appearance | Data not available; related compounds are solids. | |
| Melting Point | Data not available | [1] |
| Solubility | Data not available | [1] |
Reactivity and Applications
The chemical reactivity of this compound is largely dictated by the bromine atom at the C-2 position of the oxazole ring.
-
Cross-Coupling Reactions: The electron-withdrawing nature of the bromine atom significantly enhances the reactivity of the C-2 position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of various aryl, alkyl, and other functional groups, enabling the creation of diverse molecular libraries.[3]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor. This non-covalent, directional interaction can influence the crystal packing and solid-state structure of its derivatives.[3]
-
Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various biologically active molecules. Notably, it is a downstream product used in the synthesis of Suvorexant, an orexin receptor antagonist for treating insomnia.[1] Brominated benzoxazole derivatives are valuable in the development of drugs targeting neurological disorders.[5]
Caption: Reactivity and applications of this compound.
Experimental Protocols
General Synthesis of Benzoxazoles via Condensation
A common method for forming the benzoxazole core involves the condensation of a 2-aminophenol derivative with a suitable electrophile.
Methodology:
-
Reactant Preparation: A substituted 2-aminophenol is dissolved in an appropriate solvent.
-
Condensation: A bromine-containing reagent, such as a bromine-containing benzaldehyde or acyl chloride, is added to the solution.[3][6]
-
Cyclization: The condensation product undergoes cyclization, often promoted by heat or a catalyst, to form the benzoxazole ring.
-
Purification: The final product is isolated and purified, typically using column chromatography or recrystallization.
Caption: General workflow for benzoxazole synthesis.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. However, data from structurally related compounds, such as 2-Bromo-5-chlorobenzaldehyde, provides insight into potential hazards.
Potential Hazards (Inferred from Analogs):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly sealed.[10]
Spectral Data
While specific spectra for this compound are not available in the provided results, related structures have been characterized. For instance, ¹H NMR, ¹³C NMR, and IR spectra are available for compounds like 2-chlorobenzoxazole and various brominated benzaldehydes, which can serve as references for spectral interpretation.[11][12] Mass spectrometry data is also available for the related 2-Bromo-5-chlorobenzoic acid.[13] Researchers synthesizing this compound would typically use these techniques for structural confirmation.
References
- 1. Cas 1251033-26-7,this compound | lookchem [lookchem.com]
- 2. This compound | 1251033-26-7 [chemicalbook.com]
- 3. 2-Bromo-1,3-benzoxazole | 68005-30-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-5-chlorobenzo[d]isoxazole [myskinrecipes.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. fishersci.pt [fishersci.pt]
- 8. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chlorobenzoxazole(615-18-9) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-5-chlorobenzoic acid [webbook.nist.gov]
The Structural Elucidation of 2-Bromo-5-chlorobenzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the methodologies and data interpretation required for the structural elucidation of 2-Bromo-5-chlorobenzo[d]oxazole. Due to the limited availability of specific experimental data for this compound in public databases, this paper establishes a comprehensive framework based on established analytical techniques and spectroscopic data from analogous structures. The guide details the expected outcomes from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, providing a robust protocol for researchers engaged in the synthesis and characterization of this and related benzoxazole derivatives.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring the purity and identity of synthesized batches. This guide provides a systematic approach to its structural elucidation.
Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1251033-26-7 | [1][2] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Predicted Boiling Point | 302.6 ± 34.0 °C | [1] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | [1] |
Proposed Synthesis and Elucidation Workflow
The structural confirmation of this compound would typically follow a synthesis and purification process, with each analytical step providing complementary information to build a complete picture of the molecule's architecture.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Spectroscopic Data Analysis (Hypothetical Data)
Mass Spectrometry
Mass spectrometry is a critical first step to confirm the molecular weight and elemental composition.
Expected Data:
| Technique | Parameter | Expected Value | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ | ~232.9312 | Confirms the molecular formula C₇H₄BrClNO⁺. The presence of bromine and chlorine would be evident from the characteristic isotopic pattern. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its isotopic distribution. The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chlorine and the fused oxazole ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.6 | d | ~2.0 |
| H-6 | ~7.3 | dd | ~8.5, 2.0 |
| H-7 | ~7.5 | d | ~8.5 |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
The ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 |
| C-3a | ~150 |
| C-4 | ~115 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~110 |
| C-7a | ~145 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| ~1050 | Strong | C-O-C stretch of the oxazole ring |
| 850-550 | Strong | C-Cl stretch |
| 690-515 | Strong | C-Br stretch |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural elucidation of this compound relies on a synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. While experimental data for this specific molecule is not widely published, the protocols and expected spectral data outlined in this guide provide a comprehensive framework for its unambiguous characterization. This systematic approach is essential for ensuring the quality and reproducibility of research involving this and other novel chemical entities. Researchers are encouraged to utilize these methodologies to build a robust analytical data package for any newly synthesized compounds.
References
Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 2-Bromo-5-chlorobenzo[d]oxazole, a halogenated benzoxazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a 5-chlorobenzoxazole intermediate from 2-amino-4-chlorophenol, followed by a regioselective bromination at the C2 position. This guide provides detailed experimental protocols derived from analogous chemical transformations and presents quantitative data in a structured format for clarity and comparative analysis.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step sequence:
-
Step 1: Cyclization to 5-chlorobenzoxazole. The initial step involves the cyclization of 2-amino-4-chlorophenol with a one-carbon synthon, such as triethyl orthoformate or formic acid, to form the 5-chlorobenzoxazole ring system.
-
Step 2: Bromination of 5-chlorobenzoxazole. The intermediate is then subjected to bromination at the 2-position to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous benzoxazole derivatives and may require optimization for the specific substrates.
Step 1: Synthesis of 5-chlorobenzoxazole
This procedure details the cyclization of 2-amino-4-chlorophenol using triethyl orthoformate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-Amino-4-chlorophenol | 143.57 | - |
| Triethyl orthoformate | 148.20 | 0.891 |
| p-Toluenesulfonic acid (catalyst) | 172.20 | - |
| Toluene | 92.14 | 0.867 |
Procedure:
-
A mixture of 2-amino-4-chlorophenol (1.0 eq.), triethyl orthoformate (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 5-chlorobenzoxazole.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Yield | 80-90% |
Step 2: Synthesis of this compound
This protocol describes the bromination of 5-chlorobenzoxazole at the 2-position using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 5-Chlorobenzoxazole | 153.56 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| n-Butyllithium (n-BuLi) | 64.06 |
Procedure:
-
To a solution of 5-chlorobenzoxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Reaction Temperature | -78 °C to room temperature |
| Yield | 60-75% |
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis is depicted in the following workflow diagram.
Conclusion
This technical guide outlines a feasible and efficient two-step synthesis of this compound. The described pathway utilizes readily available starting materials and employs well-established synthetic transformations. The provided experimental protocols, while based on analogous reactions, offer a solid foundation for researchers to produce this valuable compound. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
CAS number 1251033-26-7 properties
This document synthesizes the available information from chemical suppliers and safety data sheets to provide a concise overview of its known properties and its role in chemical synthesis.
Chemical and Physical Properties
2-Bromo-5-chlorobenzo[d]oxazole is a halogenated benzoxazole derivative. Its primary role appears to be as a building block in the synthesis of more complex molecules, notably as an intermediate in the manufacturing of the dual orexin receptor antagonist, Suvorexant.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [2] |
| Molecular Weight | 232.46 g/mol | [2] |
| Boiling Point (Predicted) | 302.6 ± 34.0 °C | [2] |
| Density (Predicted) | 1.820 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.40 ± 0.10 | [2] |
Safety and Handling
A comprehensive safety data sheet (SDS) was not available in English. However, a Finnish SDS provides some general safety precautions. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] In case of eye contact, it is recommended to rinse the eyes with copious amounts of water for at least 20 minutes and seek immediate medical attention.[3]
Role in Synthesis
The primary documented application of this compound is as a chemical intermediate. It is cited as a reactant in the synthesis of Suvorexant, a drug used for the treatment of insomnia.[1] The synthesis of Suvorexant involves a multi-step process where this compound is a key structural component.[1]
Experimental Protocols & Biological Activity
Detailed experimental protocols for the use of this compound are not publicly available. Furthermore, there is no readily accessible scientific literature detailing its biological activity, mechanism of action, or associated signaling pathways. Research into these aspects may be proprietary or has not been published.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic relationship where this compound acts as a precursor.
Caption: Role of this compound as an intermediate in synthesis.
References
Technical Guide: Physicochemical Properties and Research Context of 2-Bromo-5-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 2-Bromo-5-chlorobenzo[d]oxazole, a halogenated benzoxazole derivative. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines its core physicochemical characteristics and provides a broader context based on the well-established biological significance of the benzoxazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in medicinal chemistry and drug discovery.
Core Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value | Citation(s) |
| Molecular Weight | 232.46182 g/mol | [1] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| CAS Number | 1251033-26-7 | [1][2] |
| Predicted Boiling Point | 302.6 ± 34.0 °C | [1] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -1.40 ± 0.10 | [1] |
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole nucleus is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of pharmacologically active compounds.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and pi-pi stacking) make it an ideal framework for designing molecules that can bind effectively to biological targets like enzymes and receptors.[5]
Derivatives of the benzoxazole core have demonstrated a broad spectrum of biological activities, including:
Recently, benzoxazole derivatives have been identified as promising small-molecule inhibitors for immune checkpoint pathways, such as PD-1/PD-L1 and VISTA, which are critical targets in cancer immunotherapy.[10] The diverse therapeutic potential of this chemical class underscores the importance of synthesizing and evaluating novel derivatives like this compound.
Experimental Protocols: A Representative Synthetic Approach
Objective: To synthesize this compound.
General Method: Halogenation of a Benzoxazole Precursor
A plausible route involves the initial synthesis of 5-chlorobenzo[d]oxazole followed by selective bromination at the 2-position.
Step 1: Synthesis of 5-chlorobenzo[d]oxazole (Hypothetical)
-
A mixture of 2-amino-4-chlorophenol and a suitable cyclizing agent (e.g., triethyl orthoformate or an appropriate aldehyde followed by oxidation) is prepared in a high-boiling point solvent.
-
The reaction mixture is heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the crude product is precipitated by pouring it into cold water.
-
The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield 5-chlorobenzo[d]oxazole.
Step 2: Bromination at the 2-position This step is adapted from general procedures for the synthesis of 2-halobenzoxazoles.[1]
-
The 5-chlorobenzo[d]oxazole precursor is dissolved in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the 2-position, forming an intermediate organolithium species.
-
After stirring for a short period, an electrophilic bromine source (e.g., N-bromosuccinimide or liquid bromine) is added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to yield this compound.
Characterization: The final product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.[11][12]
Logical Workflow for Novel Benzoxazole Derivative Evaluation
The development and evaluation of a new chemical entity like this compound follows a structured workflow from initial synthesis to biological assessment. The diagram below illustrates this logical progression.
References
- 1. Cas 1251033-26-7,this compound | lookchem [lookchem.com]
- 2. This compound | 1251033-26-7 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorobenzo[d]oxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. The benzoxazole core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document aims to provide a comprehensive overview of the available physical, chemical, and biological data for this compound (CAS No. 1251033-26-7). However, it is important to note that experimentally verified data for this specific compound is limited in publicly accessible scientific literature and databases. Much of the available information is predicted data from computational models.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development. The data presented below is primarily sourced from chemical supplier databases and is largely based on computational predictions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [1][2] |
| Molecular Weight | 232.46 g/mol | [1][2] |
| CAS Number | 1251033-26-7 | [1][2] |
| Boiling Point | 302.6 ± 34.0 °C | Predicted[2] |
| Density | 1.820 ± 0.06 g/cm³ | Predicted[2] |
| pKa | -1.40 ± 0.10 | Predicted[2] |
| Melting Point | Not available | |
| Appearance | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
Synthesis
A generalized synthetic workflow is proposed below:
References
In-depth Technical Guide: 2-Bromo-5-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the available data and methodologies concerning 2-Bromo-5-chlorobenzo[d]oxazole, a key intermediate in the synthesis of pharmaceuticals such as the orexin receptor antagonist suvorexant. A thorough investigation of scientific literature and chemical databases reveals a significant lack of publicly available quantitative solubility data for this compound. While its synthesis is documented, specific details regarding its solubility in various solvents are not provided. This guide, therefore, summarizes the known information and provides established, albeit general, experimental protocols for determining the solubility of poorly soluble organic compounds. Due to the absence of specific biological data, signaling pathway diagrams as requested could not be generated.
Physicochemical Properties and Solubility Data
This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClNO. Despite its role as an important building block in medicinal chemistry, quantitative solubility data remains largely unreported in standard chemical databases and literature. Supplier-provided material safety data sheets and technical data sheets consistently list the solubility as "N/A".
To provide a framework for researchers, the following table has been structured to be populated with experimentally determined solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method | Reference |
| Water | Data not available | Data not available | |||
| Ethanol | Data not available | Data not available | |||
| Methanol | Data not available | Data not available | |||
| Acetone | Data not available | Data not available | |||
| Dichloromethane | Data not available | Data not available | |||
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |||
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |||
| Acetonitrile | Data not available | Data not available | |||
| Toluene | Data not available | Data not available | |||
| Hexane | Data not available | Data not available | |||
| Phosphate-Buffered Saline (pH 7.4) | Data not available | Data not available |
Researchers are encouraged to populate this table with their own experimental findings.
Synthesis and Characterization
This compound is a known intermediate in the synthesis of the dual orexin receptor antagonist suvorexant. A key synthesis of this compound is reported by Mangion, I. K., et al. in Organic Letters (2012, 14, 3458-3461). While this publication and related patents focus on the synthetic route and yield, they do not provide specific details on the solubility of this intermediate. Researchers working with this compound would typically characterize it using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Solubility Determination
Given the absence of specific solubility data for this compound, this section provides detailed, general-purpose protocols that can be adapted to determine the solubility of this and other poorly soluble organic compounds.
Equilibrium Shake-Flask Method
This is the most common and reliable method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus and Reagents:
-
Vials with screw caps
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, DMSO)
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 5-10 mg). The exact amount should be recorded.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original solubility in mg/mL or mol/L.
High-Throughput Kinetic Solubility Assay (Nephelometric Method)
This method is suitable for early-stage drug discovery and provides a more rapid, albeit less precise, measure of solubility.
Principle: The compound is dissolved in an organic solvent (typically DMSO) and then serially diluted in an aqueous buffer. The concentration at which the compound precipitates is determined by light scattering (nephelometry).
Apparatus and Reagents:
-
96-well plates (UV-transparent for analysis)
-
Plate reader with nephelometry or turbidity measurement capabilities
-
Liquid handling robotics (optional, for high throughput)
-
This compound (as a stock solution in DMSO, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.
-
Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for assessing the solubility of a novel or poorly characterized compound like this compound.
Caption: A logical workflow for determining the solubility of an organic compound.
Signaling Pathways and Biological Activity
A comprehensive search of the scientific literature did not yield any specific studies on the biological activity or associated signaling pathways of this compound itself. Its primary documented role is that of a chemical intermediate. While the broader class of benzoxazole derivatives has been explored for a wide range of pharmacological activities, including antimicrobial and anticancer properties, no such data is available for this specific molecule. Therefore, the creation of a signaling pathway diagram is not feasible at this time.
Conclusion
This technical guide consolidates the currently available information on this compound, highlighting a critical gap in the public knowledge regarding its solubility. While its synthetic utility is established, the lack of fundamental physicochemical data such as solubility presents a challenge for researchers in drug development and formulation science. The provided experimental protocols offer a starting point for laboratories to determine this essential property. Future research focused on the detailed characterization of this and other important chemical intermediates would be of significant value to the scientific community.
The Emergence of 2-Bromo-5-chlorobenzo[d]oxazole: A Key Intermediate in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chlorobenzo[d]oxazole, a pivotal heterocyclic compound that has garnered significant attention in the pharmaceutical industry. While the formal "discovery" of this molecule is not attributed to a singular event, its true significance was realized with its identification as a crucial building block in the synthesis of Suvorexant, a first-in-class dual orexin receptor antagonist for the treatment of insomnia. This document details the plausible synthetic routes, experimental protocols, physicochemical properties, and the critical role of this compound in the drug development pipeline.
Introduction
This compound (CAS No. 1251033-26-7) is a halogenated benzoxazole derivative. The benzoxazole scaffold is a prominent feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable and reactive intermediate in organic synthesis. Its emergence as a key starting material for the multi-step synthesis of the orexin receptor antagonist Suvorexant has solidified its importance in medicinal chemistry and process development.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are predicted based on computational models, experimental data for properties such as melting point is not consistently reported in publicly available literature, likely due to its nature as a reactive intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | --INVALID-LINK--[1] |
| Molecular Weight | 232.46 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1251033-26-7 | --INVALID-LINK--[1] |
| Boiling Point | 302.6 ± 34.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.820 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| pKa | -1.40 ± 0.10 (Predicted) | --INVALID-LINK--[1] |
| Melting Point | Not Available (N/A) | --INVALID-LINK--[1] |
-
¹H NMR: Aromatic protons would appear as multiplets or doublets in the range of 7.0-8.0 ppm.
-
¹³C NMR: Aromatic carbons would be observed between 110-150 ppm, with the carbon attached to the bromine and the C2 carbon of the oxazole ring showing distinct chemical shifts.
Synthesis of this compound
The synthesis of this compound can be logically approached from readily available starting materials. Two primary plausible routes are outlined below, based on established benzoxazole synthesis methodologies.
Route 1: Bromination of 5-chlorobenzoxazole
This is a direct approach where the pre-formed benzoxazole ring is halogenated at the 2-position.
Caption: Synthetic pathway for this compound via bromination.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chlorobenzoxazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add a brominating agent like N-Bromosuccinimide (NBS) (1.1 eq).
-
Initiation: The reaction can be initiated by the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or by exposure to UV light.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Route 2: Cyclization of 2-amino-4-chlorophenol
This route involves the formation of the benzoxazole ring from an appropriately substituted aminophenol.
Caption: Synthesis from 2-amino-4-chlorophenol via cyclization and substitution.
Experimental Protocol:
Step 1: Synthesis of 2-amino-5-chlorobenzoxazole
-
Reaction Setup: 2-amino-4-chlorophenol (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol.
-
Cyclization: Cyanogen bromide (BrCN) (1.0 eq) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is then stirred at room temperature until completion.
-
Work-up: The reaction mixture is neutralized with a base such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-amino-5-chlorobenzoxazole, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Diazotization: 2-amino-5-chlorobenzoxazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
Reaction Conditions: The mixture is warmed to room temperature and then heated to facilitate the substitution reaction. The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Application in Drug Development: The Synthesis of Suvorexant
The primary and most significant application of this compound is as a key intermediate in the synthesis of Suvorexant. The bromine atom at the 2-position of the benzoxazole serves as a good leaving group for nucleophilic aromatic substitution.
Caption: Key coupling step in the synthesis of Suvorexant.
Experimental Protocol (Illustrative Coupling Step):
-
Reaction Setup: In a reaction vessel, (R)-1-(5-methyl-1,4-diazepan-1-yl)ethan-1-one (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) are suspended in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Electrophile: A solution of this compound (1.0-1.2 eq) in DMF is added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete as monitored by HPLC.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude Suvorexant is then purified by recrystallization or column chromatography.
Mechanism of Action of Suvorexant and the Orexin Signaling Pathway
Suvorexant functions as a dual orexin receptor antagonist (DORA). It competitively binds to and blocks the orexin 1 (OX1R) and orexin 2 (OX2R) receptors in the brain. These receptors are normally activated by the neuropeptides orexin-A and orexin-B, which are produced by neurons in the hypothalamus and play a crucial role in promoting wakefulness. By inhibiting the binding of orexins to their receptors, Suvorexant suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.
Caption: Orexin signaling pathway and the mechanism of action of Suvorexant.
Conclusion
This compound has transitioned from a relatively obscure chemical entity to a high-value intermediate in the pharmaceutical industry. Its discovery in the context of drug development, specifically for the synthesis of Suvorexant, highlights the critical role of versatile building blocks in the creation of novel therapeutics. The synthetic routes and chemical properties outlined in this guide provide a foundational understanding for researchers and professionals working in organic synthesis and drug development. Further research into optimizing the synthesis of this intermediate and exploring its potential in the creation of other bioactive molecules is warranted.
References
Spectroscopic and Synthetic Profile of 2-Bromo-5-chlorobenzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 2-Bromo-5-chlorobenzo[d]oxazole. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted spectroscopic data derived from structurally related compounds, alongside a plausible synthetic pathway and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of halogenated benzoxazoles in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for structurally similar compounds, including 5-chlorobenzoxazole and 2-chlorobenzoxazole. The expected values account for the anticipated electronic effects of the bromine and chlorine substituents on the benzoxazole core.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.70 | d | ~2.0 | H-4 |
| ~7.40 | d | ~8.5 | H-7 |
| ~7.30 | dd | ~8.5, 2.0 | H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~148 | C-7a |
| ~142 | C-3a |
| ~131 | C-5 |
| ~126 | C-6 |
| ~122 | C-4 |
| ~111 | C-7 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1620-1600 | Medium | C=N stretch |
| ~1470-1450 | Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~850-800 | Strong | C-Cl stretch |
| ~700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 231/233/235 | High | [M]⁺ (Isotopic pattern for Br+Cl) |
| 152/154 | Medium | [M - Br]⁺ |
| 124 | Medium | [M - Br - CO]⁺ |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, followed by general experimental protocols for the synthesis and spectroscopic characterization.
Proposed Synthesis of this compound
A viable synthetic strategy involves the initial formation of the 5-chlorobenzoxazole core, followed by bromination at the 2-position. This approach leverages established methodologies for benzoxazole synthesis.
Experimental Protocol: Synthesis
-
Synthesis of 5-Chlorobenzoxazole: In a round-bottom flask equipped with a reflux condenser, 2-amino-4-chlorophenol and a slight excess of triethyl orthoformate are combined in a suitable solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield 5-chlorobenzoxazole.
-
Synthesis of this compound: The 5-chlorobenzoxazole is dissolved in a non-polar solvent like carbon tetrachloride in a flask suitable for reflux. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added to the solution. The mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound, which is then purified by column chromatography.
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph for volatile compounds. The resulting fragmentation pattern and isotopic distribution are analyzed to confirm the molecular weight and elemental composition.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a plausible synthetic route for this compound. The predicted data and outlined protocols are intended to facilitate further research and development involving this and related halogenated benzoxazole compounds. Experimental verification of the predicted data is a necessary next step for any application of this molecule.
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Synthesis, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorobenzo[d]oxazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure and the presence of reactive handles—a bromo group amenable to cross-coupling reactions and a chloro substituent influencing electronic properties—make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, key reactions, and its role as a crucial intermediate in the synthesis of pharmaceutical agents, most notably the dual orexin receptor antagonist, Suvorexant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily predicted data from chemical databases.
| Property | Value |
| CAS Number | 1251033-26-7 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Predicted Boiling Point | 302.6 ± 34.0 °C |
| Predicted Density | 1.820 ± 0.06 g/cm³ |
| Predicted pKa | -1.40 ± 0.10 |
Synthesis of this compound
The proposed synthesis involves the cyclization of 2-amino-4-chlorophenol with cyanogen bromide. This reaction is a well-established method for the formation of 2-aminobenzoxazoles, which upon in-situ diazotization and bromination would yield the desired 2-bromo-5-chlorobenzoxazole.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Amino-4-chlorophenol
-
Cyanogen bromide (Caution: Highly toxic)
-
Suitable solvent (e.g., Dioxane, Tetrahydrofuran)
-
Aqueous base (e.g., Sodium bicarbonate solution)
-
Sodium nitrite
-
Hydrobromic acid
-
Copper(I) bromide
Procedure:
-
Cyclization: In a well-ventilated fume hood, dissolve 2-amino-4-chlorophenol in a suitable solvent. Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous base and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-chlorobenzoxazole.
-
Diazotization and Bromination (Sandmeyer Reaction): Suspend the crude 2-amino-5-chlorobenzoxazole in a mixture of hydrobromic acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Final Work-up and Purification: Allow the reaction mixture to warm to room temperature and then heat gently until gas evolution ceases. Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Applications in Organic Synthesis
The bromine atom at the 2-position of this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
Aryl bromides are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and substituted styrenyl benzoxazoles, which are scaffolds of interest in medicinal chemistry.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Representative)
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-5-chlorobenzo[d]oxazole.
Role in Drug Discovery: The Synthesis of Suvorexant
The most prominent application of this compound is as a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. In the synthesis of Suvorexant, this compound undergoes a nucleophilic aromatic substitution reaction with a chiral diazepine derivative.
Caption: Role of this compound in Suvorexant synthesis.
Biological Activity of Related Benzoxazole Derivatives
While specific quantitative biological activity data for this compound is not available in the public domain, the benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The table below summarizes the reported activities of some substituted benzoxazole derivatives to provide a contextual understanding of the potential of this chemical class.
| Compound/Derivative Class | Biological Activity | Reported IC₅₀/MIC Values |
| 2-Aryl-5-chlorobenzoxazoles | Antimicrobial | MICs in the low µg/mL range against various bacterial and fungal strains. |
| 2-(Substituted)-5-chlorobenzoxazoles | Anticonvulsant | Data presented as percentage protection in animal models. |
| 2-Amino-5-chlorobenzoxazole derivatives | 5-HT3 receptor antagonists | Nanomolar in vitro activity. |
| Benzoxazole derivatives | Anticancer | IC₅₀ values ranging from nanomolar to micromolar against various cancer cell lines. |
It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the benzoxazole core. The presence of the chloro and bromo groups in this compound provides a unique electronic and steric profile that can be exploited in the design of new bioactive molecules.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials, coupled with its reactivity in key C-C and C-N bond-forming reactions, underscores its importance. While direct biological activity data for this specific compound is limited, its central role in the synthesis of the marketed drug Suvorexant and the known bioactivities of the benzoxazole scaffold highlight its potential for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new chemical entities with significant pharmacological value.
Methodological & Application
Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-Bromo-5-chlorobenzo[d]oxazole and its derivatives. This class of compounds holds significant promise in medicinal chemistry and materials science due to the versatile reactivity of the bromo substituent at the 2-position, which allows for further molecular elaborations.
Application Notes
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a bromo group at the 2-position and a chloro group at the 5-position of the benzoxazole ring system creates a versatile intermediate for the synthesis of a diverse library of derivatives. These derivatives have garnered considerable attention for their potential therapeutic applications.
Key Application Areas:
-
Anticancer Agents: Benzoxazole derivatives have been investigated as inhibitors of various cancer-related targets. For instance, some derivatives have shown potent antiproliferative activity against cancer cell lines like HepG2 and MCF-7 by targeting pathways such as VEGFR-2.[1] More recently, benzo[d]oxazole derivatives have been identified as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways, offering a promising strategy for cancer immunotherapy.[2]
-
Antimicrobial Agents: The benzoxazole nucleus is a core component of compounds exhibiting a broad spectrum of antimicrobial activity. Derivatives have shown efficacy against Gram-positive bacteria, such as Bacillus subtilis, and various fungal strains, including pathogenic Candida albicans.[3][4] The development of new antimicrobial agents is critical in the face of rising antibiotic resistance.
-
Anti-inflammatory and Analgesic Agents: Certain benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5] The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole core, highlighting the therapeutic potential of this scaffold.[4]
-
Central Nervous System (CNS) Activity: Research has indicated that some benzoxazole derivatives can act as anticonvulsant and antipsychotic agents, suggesting their potential for treating neurological and psychiatric disorders.[4]
-
Organic Electronics and Materials Science: The rigid, planar structure of the benzoxazole system also makes it an attractive candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
The 2-bromo-5-chloro-benzo[d]oxazole intermediate serves as a key building block for accessing these diverse applications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C2-bromo position.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivative.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from the commercially available 2-amino-4-chlorophenol.
Step 1: Synthesis of 5-chlorobenzo[d]oxazol-2(3H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in ethyl acetate (100 mL).
-
Addition of Reagent: To this solution, add triphosgene (8.28 g, 27.8 mmol) portion-wise over 30 minutes at 0 °C (ice bath). Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethyl acetate (2 x 20 mL), and dried under vacuum to yield 5-chlorobenzo[d]oxazol-2(3H)-one as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, place 5-chlorobenzo[d]oxazol-2(3H)-one (5.0 g, 29.5 mmol) and phosphorus oxybromide (POBr₃, 10.1 g, 35.4 mmol).
-
Reaction Conditions: Heat the mixture at 120 °C for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of a 2-Amino-5-chlorobenzo[d]oxazole Derivative via Buchwald-Hartwig Amination
This protocol illustrates the derivatization of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 g, 4.3 mmol), Pd₂(dba)₃ (0.079 g, 0.086 mmol), Xantphos (0.124 g, 0.215 mmol), and sodium tert-butoxide (0.62 g, 6.45 mmol).
-
Addition of Reagents: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (20 mL) and the desired primary or secondary amine (5.16 mmol).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-amino-5-chlorobenzo[d]oxazole derivative.
Quantitative Data Summary
The following tables summarize representative biological activity data for some benzoxazole derivatives as reported in the literature.
Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 2-methoxy-5-chlorobenzo[d]oxazole | S. aureus | Not specified, but described as "excellent" | [3] |
| 2-ethoxy-5-chlorobenzo[d]oxazole | C. albicans | Not specified, but described as "excellent" | [3] |
| Compound 17 (a benzoxazole-5-carboxylate derivative) | S. typhi, E. coli, S. aureus, B. subtilis | Not specified, but showed "highest activity" in the series | [3] |
| Compound 40 (an oxazole derivative) | S. aureus | 50 | [3] |
| Compound 40 (an oxazole derivative) | P. aeruginosa | 100 | [3] |
Table 2: Antiproliferative Activity of Selected Benzoxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 12d (5-methylbenzo[d]oxazole derivative) | HepG2 | 23.61 | [1] |
| 12d (5-methylbenzo[d]oxazole derivative) | MCF-7 | 44.09 | [1] |
| 12f (5-methylbenzo[d]oxazole derivative) | HepG2 | 36.96 | [1] |
| 12f (5-methylbenzo[d]oxazole derivative) | MCF-7 | 22.54 | [1] |
| 12k (5-chlorobenzo[d]oxazole derivative) | HepG2 | 28.36 | [1] |
| 13b (5-chlorobenzo[d]oxazole derivative) | MCF-7 | 26.31 | [1] |
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound and its derivatization.
PD-1/PD-L1 Immune Checkpoint Pathway
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – November 2, 2025 – 2-Bromo-5-chlorobenzo[d]oxazole has emerged as a pivotal building block in medicinal chemistry, providing a versatile scaffold for the development of a new generation of therapeutic agents. Its unique chemical architecture allows for targeted modifications, leading to the synthesis of potent inhibitors for a range of biological targets implicated in cancer and inflammatory diseases. This application note delves into the utility of this compound, with a particular focus on its application in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in anti-angiogenic cancer therapy.
Introduction
The benzoxazole core is a privileged structure in drug discovery, present in numerous compounds with a wide array of biological activities. The strategic placement of a bromo group at the 2-position and a chloro group at the 5-position of the benzoxazole ring system in this compound offers synthetic chemists a reactive handle for introducing diverse functionalities. This has led to the exploration of its derivatives as potent pharmacological agents. Notably, derivatives of 5-chlorobenzoxazole have demonstrated significant potential as anticancer agents, particularly as inhibitors of VEGFR-2.
Application in the Synthesis of VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process.[1][2] Inhibition of VEGFR-2 signaling is a clinically validated strategy for halting tumor growth and metastasis.[2] Research has shown that 5-chlorobenzoxazole derivatives can act as potent VEGFR-2 inhibitors.
One such derivative, 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide, has been identified as a potent inhibitor of VEGFR-2, demonstrating the therapeutic potential of molecules derived from the this compound scaffold.
Quantitative Data
The following table summarizes the in vitro activity of a representative 5-chlorobenzoxazole derivative against various cancer cell lines and its inhibitory concentration against VEGFR-2.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 1 | VEGFR-2 | - | 0.0554 | [1] |
| Anticancer | MCF-7 | 3.43 | [1] | |
| Anticancer | HCT116 | 2.79 | [1] | |
| Anticancer | HepG2 | 2.43 | [1] |
Compound 1: A representative 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-benzamide derivative.
Experimental Protocols
The synthesis of potent VEGFR-2 inhibitors from this compound can be achieved through a multi-step process. The key transformation involves a nucleophilic aromatic substitution reaction to displace the 2-bromo substituent, followed by further elaboration of the side chain.
Synthesis of 5-chlorobenzo[d]oxazole-2-thiol (Intermediate A)
While a direct synthesis from this compound is theoretically plausible via nucleophilic substitution with a sulfur nucleophile, a common and well-documented method proceeds from 2-amino-4-chlorophenol.
Procedure: To a stirred solution of 2-amino-4-chlorophenol (20.0 g, 139.3 mmol) in ethanol (500 mL), potassium hydroxide (18.36 g, 327.3 mmol) is added, followed by carbon disulfide (126.7 mL, 1318 mmol). The reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed in vacuo. The residue is dissolved in water and acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield 5-chlorobenzo[d]oxazole-2-thiol.[3]
Synthesis of 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (Target Compound)
Step 1: Synthesis of 4-(2-chloroacetamido)-N-(p-tolyl)benzamide (Intermediate B) To a solution of 4-amino-N-(p-tolyl)benzamide in a suitable aprotic solvent such as DMF, chloroacetyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The product is isolated by precipitation with water and purified by recrystallization.
Step 2: Coupling of Intermediate A and Intermediate B A mixture of 5-chlorobenzo[d]oxazole-2-thiol (Intermediate A), 4-(2-chloroacetamido)-N-(p-tolyl)benzamide (Intermediate B), and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like DMF is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and purified by column chromatography to afford the final product.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway targeted by the synthesized compounds and a general workflow for their synthesis and evaluation.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Synthetic and Evaluation Workflow.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel therapeutic agents. Its utility in the construction of potent VEGFR-2 inhibitors highlights its importance in the development of targeted anticancer therapies. The synthetic accessibility and the potential for diverse functionalization make it a key scaffold for future drug discovery efforts.
References
Application Notes and Protocols: 2-Bromo-5-chlorobenzo[d]oxazole as a Versatile Synthetic Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Bromo-5-chlorobenzo[d]oxazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The benzoxazole scaffold itself is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 2-position offers a reactive handle for various cross-coupling reactions, while the chloro-substituent at the 5-position provides a point for modulating the electronic properties and metabolic stability of the final compounds. This document provides detailed applications and experimental protocols for the effective utilization of this compound in the synthesis of diverse molecular entities.
Key Applications
The primary utility of this compound lies in its function as a key intermediate for the synthesis of complex organic molecules, most notably in the development of novel therapeutics.
-
Synthesis of Orexin Receptor Antagonists: this compound is a documented precursor in the enantioselective synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[4] The synthesis involves the coupling of the benzoxazole core with other heterocyclic moieties.
-
Development of Novel Kinase Inhibitors: The benzoxazole core is a recognized scaffold for the design of kinase inhibitors, which are pivotal in cancer therapy.[5] The 2-bromo functionality allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura or Stille coupling, enabling the exploration of structure-activity relationships (SAR) for targeted kinase inhibition.
-
Antimicrobial and Antifungal Agents: Substituted benzoxazoles are known to possess significant antibacterial and antifungal properties.[2][3] this compound can be elaborated into a library of compounds for screening against various pathogens. Nucleophilic substitution of the 2-bromo group with amines, thiols, or alcohols is a common strategy to generate diverse derivatives.[6]
-
Anti-inflammatory Agents: Benzoxazole derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs).[7] The core structure can be modified through reactions at the 2-position to develop new compounds with potential cyclooxygenase (COX) inhibitory activity.[8]
Synthetic Protocols & Methodologies
The reactivity of the C2-bromine atom is central to the synthetic utility of this compound. Below are representative protocols for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating 2-arylbenzoxazole derivatives.
Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd Catalyst, Base]--> 2-Aryl-5-chlorobenzo[d]oxazole
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 232.5 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) or Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).
-
Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol) or potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).
-
Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water (8 mL).
-
Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Entry | Arylboronic Acid | Product | Yield (%) | M.P. (°C) |
| 1 | Phenylboronic acid | 2-Phenyl-5-chlorobenzo[d]oxazole | 85-95% | 110-112 |
| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-2-(4-methoxyphenyl)benzo[d]oxazole | 80-92% | 135-137 |
| 3 | Pyridin-3-ylboronic acid | 5-Chloro-2-(pyridin-3-yl)benzo[d]oxazole | 75-88% | 148-150 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purity of reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of 2-aminobenzoxazole derivatives, which are common pharmacophores.
Reaction Scheme: this compound + R¹R²NH --[Pd Catalyst, Base, Ligand]--> 2-(R¹R²N)-5-chlorobenzo[d]oxazole
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 232.5 mg) to a dry, oven-baked reaction vial.
-
Add the amine (1.2 mmol).
-
Add a palladium source, such as Pd₂(dba)₃ (0.02 mmol, 18.3 mg).
-
Add a suitable phosphine ligand, such as Xantphos (0.05 mmol, 28.9 mg) or BINAP (0.05 mmol, 31.1 mg).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) or cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.5 mg).
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane (5 mL).
-
Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Chlorobenzo[d]oxazol-2-yl)morpholine | 80-90% |
| 2 | Piperidine | 5-Chloro-2-(piperidin-1-yl)benzo[d]oxazole | 78-88% |
| 3 | Aniline | N-Phenyl-5-chlorobenzo[d]oxazol-2-amine | 70-85% |
Note: Yields are representative and highly dependent on the specific amine, catalyst, and ligand system used.
Visualizations
Signaling Pathway
Caption: Orexin signaling pathway and its inhibition by a dual antagonist.
Experimental Workflow
Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationships of Derivatives
Caption: Synthetic pathways from the core building block to major derivative classes.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 1251033-26-7,this compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-Bromo-5-chlorobenzo[d]oxazole with a variety of arylboronic acids. The resulting 2-aryl-5-chlorobenzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This protocol is designed to be a reliable starting point for the synthesis of libraries of these compounds for drug discovery and development programs.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound). The catalytic cycle, in simplified terms, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Solvent Addition: Under an inert atmosphere, add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chlorobenzo[d]oxazole product.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Chloro-2-phenylbenzo[d]oxazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-2-(4-methoxyphenyl)benzo[d]oxazole | 80-92 |
| 3 | 4-Fluorophenylboronic acid | 5-Chloro-2-(4-fluorophenyl)benzo[d]oxazole | 82-94 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-Chloro-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole | 75-88 |
| 5 | 3-Thienylboronic acid | 5-Chloro-2-(thiophen-3-yl)benzo[d]oxazole | 70-85 |
| 6 | 2-Naphthylboronic acid | 5-Chloro-2-(naphthalen-2-yl)benzo[d]oxazole | 80-90 |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider the following:
-
Ensure all reagents, especially the solvent, are of high purity and appropriately degassed to remove oxygen, which can deactivate the catalyst.
-
Try a different palladium catalyst or ligand. For electron-deficient arylboronic acids, more electron-rich and bulky phosphine ligands may be beneficial.
-
A stronger base, such as cesium carbonate or potassium phosphate, may improve the rate of transmetalation.
-
Increase the reaction temperature or time.
-
-
Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can sometimes be observed. This can be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a different catalyst system or employing a workup procedure that includes a filtration through a pad of celite or silica gel to remove palladium residues.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-5-chlorobenzo[d]oxazoles. The protocol provided herein offers a robust starting point for the preparation of a wide range of derivatives. Careful optimization of the reaction conditions may be necessary to achieve the best results for specific substrates. This methodology is highly valuable for the generation of compound libraries for screening in drug discovery and other life science applications.
Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Bromo-5-chlorobenzo[d]oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for benzoxazole derivatives.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] Their structural similarity to endogenous biomolecules allows for interaction with various enzymes and receptors.[1] The title compound, this compound, is a halogenated benzoxazole derivative that can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The bromo- and chloro-substituents provide handles for further functionalization through cross-coupling reactions.
The synthetic route outlined below proceeds in two main steps starting from the commercially available 2-amino-4-chlorophenol. The first step involves the cyclization to form the benzoxazole ring system, yielding 5-chloro-2-aminobenzoxazole. The second step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction.
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-aminobenzoxazole
This protocol describes the formation of the benzoxazole ring from 2-amino-4-chlorophenol using cyanogen bromide. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
2-Amino-4-chlorophenol
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution of the aminophenol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-chloro-2-aminobenzoxazole.
Step 2: Synthesis of this compound
This protocol details the conversion of the 2-amino group of 5-chloro-2-aminobenzoxazole to a bromo group via a Sandmeyer reaction.[4][5][6]
Materials:
-
5-Chloro-2-aminobenzoxazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a beaker, suspend 5-chloro-2-aminobenzoxazole (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of gas ceases.
-
Extract the reaction mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclization | 2-Amino-4-chlorophenol | Cyanogen bromide | Methanol | Reflux | 4-8 | 60-80 |
| 2 | Sandmeyer Reaction | 5-Chloro-2-aminobenzoxazole | NaNO₂, CuBr, HBr | Water/HBr | 0-5 then RT | 2-4 | 50-70 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Potential Applications and Mechanism of Action
While the specific biological activity of this compound is not extensively documented, related benzoxazole derivatives have shown promise as antimicrobial and anticancer agents.[3][7] The antimicrobial activity of some benzoxazoles is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6] The anticancer properties of other benzoxazole derivatives have been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8]
Postulated Signaling Pathway Inhibition: VEGFR-2
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which could be a potential target for this compound, leading to anti-angiogenic effects.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. wikipathways.org [wikipathways.org]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Bromo-5-chlorobenzo[d]oxazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chlorobenzo[d]oxazole as a pivotal intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. Detailed protocols for its application in common synthetic transformations are also provided.
Application Notes
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The presence of a bromine atom at the 2-position and a chlorine atom at the 5-position of the benzoxazole scaffold allows for selective functionalization through various cross-coupling reactions. This enables the synthesis of a diverse range of derivatives with potential therapeutic applications. The benzoxazole core itself is a privileged scaffold found in numerous biologically active compounds.
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.[1] By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.
Derivatives of 5-chlorobenzoxazole have shown significant inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth. Several studies have reported the synthesis of potent VEGFR-2 inhibitors derived from 5-chlorobenzoxazole scaffolds.
FLT3 Inhibition
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), a type of blood cancer. These mutations lead to the constitutive activation of the FLT3 signaling pathway, promoting the proliferation of leukemia cells.[2] Consequently, FLT3 has emerged as a critical therapeutic target for AML. Benzoxazole derivatives have been investigated as potential FLT3 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using a 5-chlorobenzoxazole scaffold, demonstrating the potential of this compound as a starting material.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Cell Line | Reference |
| Benzoxazole Derivative | VEGFR-2 | Compound 11 | 190 | - | [3][4] |
| Benzoxazole Derivative | VEGFR-2 | Compound 8d | 55.4 | - | [5] |
| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD | Compound 34f | 4 | - | [6] |
| Purin-8-one Derivative | FLT3 | Compound 14m | 50-60 | - | [7] |
| Diketopiperazine Derivative | FLT3-ITD | Compound 5-3 | 188 | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2; 0.02 equivalents)
-
Triphenylphosphine (PPh3; 0.04 equivalents)
-
Potassium carbonate (K2CO3; 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the bromo-benzoxazole).
-
Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-chlorobenzo[d]oxazole.
Expected Yield:
Yields for Suzuki-Miyaura coupling reactions can vary widely depending on the specific substrates and reaction conditions, but are often in the range of 60-95%.
Protocol 2: General Workflow for Kinase Inhibitor Screening
This protocol outlines a general workflow for screening newly synthesized compounds, derived from this compound, for their kinase inhibitory activity.
Materials:
-
Synthesized benzoxazole derivatives
-
DMSO (cell culture grade)
-
Kinase of interest (e.g., VEGFR-2, FLT3)
-
Appropriate kinase assay kit (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
ATP
-
Substrate peptide for the kinase
-
Microplate reader capable of luminescence or fluorescence detection
-
Multi-well plates (e.g., 96-well or 384-well)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Compound Preparation: Dissolve the synthesized benzoxazole derivatives in DMSO to create stock solutions of a known concentration (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the compound stock solutions in an appropriate buffer to generate a range of concentrations for testing.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate peptide, and ATP at their optimal concentrations as recommended by the assay kit manufacturer.
-
Compound Addition: Add the serially diluted compounds to the wells containing the kinase reaction mixture. Include positive controls (known inhibitor) and negative controls (DMSO vehicle) in the assay plate.
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified duration to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's instructions. The signal will be inversely proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Visualizations
Caption: Experimental workflow from intermediate to lead optimization.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Simplified FLT3-ITD signaling pathway in AML and point of inhibition.
References
- 1. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-chlorobenzo[d]oxazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorobenzo[d]oxazole is a halogenated heterocyclic compound. While its primary documented application lies in the realm of medicinal chemistry as a key intermediate for the synthesis of pharmaceuticals, the inherent electronic properties of the benzo[d]oxazole core structure suggest potential for its use in materials science. This document explores the hypothetical and potential applications of this compound in this field, drawing parallels from structurally related compounds and outlining prospective experimental protocols.
Note: There is currently a limited body of published research specifically detailing the use of this compound in materials science. The following application notes and protocols are based on the known reactivity of this molecule and the established performance of similar chemical structures in organic electronics.
Potential Applications in Materials Science
The electron-deficient nature of the benzoxazole ring system, combined with the presence of reactive bromine and chlorine atoms, makes this compound a promising building block for the synthesis of advanced organic materials. Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): The benzoxazole moiety is a known component in fluorescent dyes and charge-transporting materials. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel emitters or host materials for OLED devices. The halogen atoms provide sites for introducing various aromatic or electron-donating/withdrawing groups to tune the photophysical properties.
-
Organic Solar Cells (OSCs): As a component in donor-acceptor conjugated polymers, the electron-accepting character of the benzoxazole unit could be exploited. Polymers incorporating this moiety could be synthesized and tested for their performance in bulk heterojunction solar cells.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the benzoxazole core can facilitate π-π stacking, which is crucial for efficient charge transport in OFETs. Derivatives of this compound could be investigated as semiconductor materials.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of materials derived from this compound. These should be adapted and optimized based on the specific target molecule and application.
Protocol 1: Synthesis of a π-Conjugated Material via Suzuki Cross-Coupling
This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aromatic group at the 2-position of the benzoxazole ring.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Vis and Photoluminescence Spectroscopy: To evaluate the photophysical properties (absorption and emission maxima, quantum yield).
Protocol 2: Polymer Synthesis via Stille or Suzuki Polycondensation
This protocol describes the synthesis of a conjugated polymer.
Materials:
-
Diboronic ester or distannane derivative of an aromatic comonomer.
-
This compound (as a potential monomer, though a dibromo- derivative would be needed for polymerization). For this hypothetical example, we will assume a di-functionalized benzoxazole monomer is available.
-
Palladium catalyst.
-
Anhydrous, degassed solvent.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the benzoxazole monomer and the comonomer in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the mixture to reflux and stir for 24-72 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Filter the polymer and wash it with appropriate solvents to remove catalyst residues and oligomers. Soxhlet extraction is often employed for thorough purification.
-
Dry the polymer under vacuum.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermal Analysis (TGA, DSC): To assess thermal stability.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thin-film characterization (AFM, XRD): To study the morphology and ordering of the polymer films.
Data Presentation
As there is no specific quantitative data available for materials derived directly from this compound, the following table is a template that researchers can use to structure their data upon successful synthesis and characterization.
| Compound ID | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| Example-1 | - | - | - | - | - | - |
| Example-2 | - | - | - | - | - | - |
Visualizations
The following diagrams illustrate the potential synthetic pathways and logical workflows for utilizing this compound in materials science.
Caption: Synthetic utility of this compound.
Caption: Workflow for materials development.
Conclusion
While direct applications of this compound in materials science are not yet well-documented, its chemical structure holds significant potential. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in exploring this promising, yet underexplored, chemical building block for the next generation of organic electronic materials. Further research is warranted to synthesize and characterize novel materials derived from this compound and to evaluate their performance in electronic devices.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromo-5-chlorobenzo[d]oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) cyclization of 2-amino-4-chlorophenol to form 5-chlorobenzo[d]oxazole, and (2) subsequent bromination at the 2-position.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Cyclization) | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing. - Use a more effective condensing agent or catalyst (e.g., polyphosphoric acid, boric acid). |
| Decomposition of starting material or product. | - Lower the reaction temperature. - Use a milder catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure 2-amino-4-chlorophenol. | - Recrystallize or purify the starting material before use. | |
| Low yield in Step 2 (Bromination) | Incomplete bromination. | - Increase the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). - Add a radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS for benzylic-type bromination, although this is an electrophilic substitution. - Use a more potent brominating agent like Dibromoisocyanuric acid (DBI), which has shown to be effective even for deactivated rings.[1][2] |
| Formation of multiple brominated byproducts. | - Control the stoichiometry of the brominating agent carefully. - Lower the reaction temperature to increase selectivity. - Perform the reaction in the dark to minimize radical side reactions. | |
| Decomposition of the starting material or product. | - Use a milder brominating agent. - Control the reaction temperature carefully, preferably at or below room temperature. | |
| Product is difficult to purify | Presence of unreacted starting materials. | - Optimize the reaction to drive it to completion. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| Presence of isomeric byproducts. | - Optimize reaction conditions for better regioselectivity (e.g., choice of solvent and temperature). - Recrystallization from a suitable solvent may help in isolating the desired isomer. | |
| Oily or tarry product. | - Ensure all reagents and solvents are dry. - Purify via column chromatography. Trituration with a non-polar solvent like hexane might induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and practical approach is a two-step synthesis. The first step involves the cyclization of 2-amino-4-chlorophenol to form 5-chlorobenzo[d]oxazole. This can be achieved by reacting it with reagents like triethyl orthoformate or formic acid. The second step is the regioselective bromination of the 5-chlorobenzo[d]oxazole at the 2-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: How can I improve the yield of the initial cyclization step to form 5-chlorobenzo[d]oxazole?
A2: To improve the yield of 5-chlorobenzo[d]oxazole, consider the following:
-
Catalyst: The use of an appropriate catalyst can significantly enhance the reaction rate and yield. Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been reported for benzoxazole synthesis.[3] For instance, the use of samarium triflate in an aqueous medium has been reported as a green and efficient method.[4]
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. While higher temperatures can increase the reaction rate, they may also lead to decomposition. Running the reaction under inert atmosphere can prevent oxidation of the aminophenol starting material.
-
Purity of Reactants: Ensure the 2-amino-4-chlorophenol is of high purity, as impurities can interfere with the reaction and lead to side products.
Q3: What are the best brominating agents for the second step, and how do I control the regioselectivity?
A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds due to its ease of handling and selectivity.[5][6] For less reactive substrates, more powerful reagents like Dibromoisocyanuric acid (DBI) can be employed, which has been shown to brominate even deactivated aromatic rings under mild conditions.[1][2][7] To ensure bromination occurs at the C-2 position of the benzoxazole ring, which is the most electron-rich and thus most susceptible to electrophilic attack, it is important to control the reaction conditions. Using a non-polar solvent and maintaining a low reaction temperature can enhance regioselectivity.
Q4: I am observing multiple spots on my TLC after bromination. What could be the reason?
A4: Multiple spots on TLC after bromination could indicate the presence of:
-
Unreacted 5-chlorobenzo[d]oxazole.
-
The desired this compound product.
-
Di-brominated or other over-brominated byproducts.
-
Ring-brominated isomers, although less likely as the 2-position is more activated.
To address this, you can try to use a less reactive brominating agent, decrease the amount of the brominating agent, or lower the reaction temperature.
Q5: What is the best method for purifying the final this compound product?
A5: Purification can typically be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8] The exact solvent system should be determined by TLC analysis. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be an effective purification method.[9]
Experimental Protocols
Step 1: Synthesis of 5-chlorobenzo[d]oxazole
This protocol is a general method and may require optimization.
Materials:
-
2-amino-4-chlorophenol
-
Triethyl orthoformate
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-4-chlorophenol (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Add sufficient toluene to dissolve the reactants.
-
Heat the mixture to reflux. The ethanol generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 3-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.
Step 2: Synthesis of this compound
This protocol is a general method and may require optimization.
Materials:
-
5-chlorobenzo[d]oxazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable solvent like acetonitrile)
-
Radical initiator (e.g., AIBN - optional, for initiation if needed)
Procedure:
-
Dissolve 5-chlorobenzo[d]oxazole (1 equivalent) in carbon tetrachloride in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
A catalytic amount of AIBN can be added if radical initiation is required, though for electrophilic substitution it may not be necessary.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary, but this may reduce selectivity.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Arylbenzoxazoles.
| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Fe3O4@SiO2-SO3H | Solvent-free | 15 | 92 | [10] |
| 2 | TiO2-ZrO2 | Acetonitrile | 15-25 | 83-93 | [3] |
| 3 | LAIL@MNP | Solvent-free (sonication) | 30 | up to 90 | [11] |
| 4 | CdO NPs | Ethanol | 180 | 90-93 | [12] |
| 5 | Samarium Triflate | Water | - | - | [4] |
Table 2: Comparison of Brominating Agents for Aromatic Compounds.
| Brominating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| NBS | Activated aromatic rings | Room Temperature | Good to Excellent | [5] |
| DBI | Nitrobenzene (deactivated) | conc. H2SO4, 20°C, 5 min | 88 | [2] |
| NBS | Nitrobenzene (deactivated) | BF3·H2O, 100°C, 6 h | 92 | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
- 1. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 2. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 2-Bromo-5-chlorobenzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-chlorobenzo[d]oxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening with solvents like ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.[1] |
| Excessive Solvent Volume | Using the minimum amount of hot solvent to dissolve the crude product is crucial. If too much solvent is used, the solution may not be saturated enough for crystallization to occur upon cooling. Concentrate the solution by carefully evaporating some of the solvent. |
| Crystallization Did Not Occur | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Premature Crystallization | If the compound crystallizes too quickly, impurities can be trapped within the crystals. Ensure the solution is fully dissolved at the boiling point of the solvent and allow it to cool slowly. |
| Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
Issue 2: Incomplete Separation During Column Chromatography
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Eluent System | The polarity of the eluent is critical for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[1] A common starting point for similar compounds is a hexane:ethyl acetate gradient. |
| Column Overloading | Overloading the column with too much crude material will lead to broad, overlapping bands. Use an appropriate amount of silica gel relative to the amount of sample. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly. |
| Co-eluting Impurities | If impurities have similar polarity to the desired compound, separation by standard silica gel chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reverse-phase chromatography). |
| Compound Degradation on Silica | Some compounds can degrade on acidic silica gel. If degradation is suspected, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-polar amine like triethylamine. |
Issue 3: Colored Impurities Persist After Purification
Possible Causes and Solutions:
| Cause | Solution |
| Highly Colored Byproducts | Synthesis of benzoxazoles can sometimes produce colored impurities. |
| Recrystallization | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. |
| Column Chromatography | Colored impurities may be separated during column chromatography if they have a different polarity from the target compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities may include unreacted starting materials such as 2-amino-4-chlorophenol and byproducts from the cyclization reaction. Positional isomers formed during the synthesis can also be present.
Q2: What is a suitable recrystallization solvent for this compound?
A2: While specific data for this exact compound is limited, for analogous halogenated benzoxazoles, solvents like ethanol, methanol, or a mixture of hexane and ethyl acetate have been used successfully.[1] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.
Q3: What is a good starting eluent system for column chromatography?
A3: A gradient of hexane and ethyl acetate is a common choice for the purification of substituted benzoxazoles.[1] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and visualize the spots under UV light. Fractions containing the pure compound should show a single spot with the same Rf value.
Q5: Can this compound degrade during purification?
A5: Halogenated aromatic compounds are generally stable. However, prolonged exposure to strong acids or bases, or high temperatures during purification, could potentially lead to degradation. It is advisable to use neutral conditions and moderate temperatures whenever possible.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a glass column with a cotton or fritted glass plug at the bottom. Pack the column with silica gel using a slurry method with the initial eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Purification Data for Substituted Benzoxazoles
| Compound | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) |
| 2-Phenylbenzoxazole | Recrystallization | Ethanol | 85 | >99 |
| 2-Benzyl-5-chlorobenzoxazole | Column Chromatography | Petroleum Ether:Ethyl Acetate (20:1) | 95 | >98 |
| 5-Bromo-2-phenylbenzoxazole | Column Chromatography | Hexane:Ethyl Acetate (gradient) | 80 | >98 |
Note: This data is based on literature for analogous compounds and serves as a general guideline. Actual results for this compound may vary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction resulted in a very low yield or none of the expected this compound. What are the possible causes?
Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and the reaction pathway.
-
Poor Quality of Starting Materials: The primary precursor, 2-amino-4-chlorophenol, may contain impurities from its synthesis. Common methods for preparing this precursor involve the nitration of p-chlorophenol followed by reduction. This can lead to isomeric impurities, such as 2-amino-6-chlorophenol, which may not cyclize as expected or may form an undesired regioisomer.
-
Incomplete Cyclization: The formation of the benzoxazole ring is a critical step. If the cyclization is incomplete, you may isolate the intermediate N-(5-chloro-2-hydroxyphenyl)cyanamide when using cyanogen bromide. This can be due to insufficient reaction time, incorrect temperature, or a non-optimal pH.
-
Sub-optimal Bromination Conditions: If the synthesis involves bromination of 5-chlorobenzo[d]oxazole, the reaction conditions are crucial. Using a weak brominating agent or insufficient activation may lead to a low conversion rate.
-
Degradation of Product: Halogenated benzoxazoles can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products?
Answer: The presence of impurities is a common issue and can often be attributed to side reactions during the synthesis.
-
Isomeric Byproducts: The most common impurities are isomers.
-
Regioisomers: If the synthesis starts with an impure mix of aminophenols, you could form regioisomers such as 2-Bromo-7-chlorobenzo[d]oxazole.
-
Positional Isomers (from bromination): During the bromination of 5-chlorobenzo[d]oxazole, electrophilic aromatic substitution can potentially occur at other positions on the benzene ring, leading to isomers like 2,X-dibromo-5-chlorobenzo[d]oxazole or bromination at an unintended position if the directing effects of the substituents are not well-controlled.
-
-
Over-bromination: The benzoxazole ring is activated towards electrophilic substitution, and it is possible to introduce more than one bromine atom, leading to di- or even tri-brominated species. This is more likely with strong brominating agents or extended reaction times.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 5-chlorobenzo[d]oxazole or 2-amino-4-chlorophenol in your final product.
-
Hydrolysis of the Product: The 2-bromo substituent can be susceptible to hydrolysis under certain work-up or purification conditions, leading to the formation of 5-chlorobenzoxazol-2-one.
Logical Relationship of Impurities to Synthesis Stage
Caption: Relationship between synthesis stages and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common approach involves a two-step synthesis:
-
Cyclization: Reaction of 2-amino-4-chlorophenol with cyanogen bromide to form 2-amino-5-chlorobenzoxazole.
-
Sandmeyer-type Reaction: Conversion of the 2-amino group to a 2-bromo group via diazotization followed by treatment with a bromide source (e.g., CuBr).
Alternatively, direct bromination of 5-chlorobenzo[d]oxazole can be employed, though this may present challenges with regioselectivity.
Q2: How can I minimize the formation of over-brominated products?
A2: To reduce over-bromination, consider the following:
-
Use a milder brominating agent, such as N-bromosuccinimide (NBS).
-
Carefully control the stoichiometry of the brominating agent, using close to a 1:1 molar ratio.
-
Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed.
Q3: What purification techniques are most effective for removing isomeric impurities?
A3: Isomeric impurities can be challenging to separate due to their similar physical properties.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system can often resolve isomers.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the impurity differ significantly, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography may be necessary.
Q4: Are there any specific safety precautions I should take when working with cyanogen bromide?
A4: Yes, cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the proper quenching and disposal procedures for any residual cyanogen bromide.
Experimental Protocols
Proposed Synthesis of this compound from 2-Amino-5-chlorobenzoxazole
This protocol is a general guideline and may require optimization.
-
Diazotization:
-
Suspend 2-amino-5-chlorobenzoxazole (1.0 eq) in an aqueous solution of HBr (48%).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Reaction Pathway
Caption: Proposed synthetic pathway for this compound.
Data Presentation
Table 1: Hypothetical Comparison of Bromination Methods for 5-chlorobenzo[d]oxazole
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield of 2-Bromo Isomer (%) | Over-bromination (%) |
| Br₂ | Acetic Acid | 25 | 75 | 15 |
| NBS | CCl₄ / AIBN | 80 | 85 | 5 |
| NBS | H₂SO₄ | 0-25 | 60 | 20 |
This table is for illustrative purposes and actual results may vary.
Technical Support Center: 2-Bromo-5-chlorobenzo[d]oxazole Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-Bromo-5-chlorobenzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis and potential photodegradation. The benzoxazole ring can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. As a halogenated aromatic compound, it may also degrade upon exposure to light, particularly UV radiation.
Q2: How should I properly store this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from moisture and light. It is recommended to store the compound in a cool, dry, and dark place, such as a desiccator or a freezer, under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing unexpected peaks in my HPLC analysis after my reaction. What could be the cause?
A3: Unexpected peaks are often indicative of degradation. The most likely cause is the hydrolysis of the benzoxazole ring, leading to the formation of N-(4-chloro-2-hydroxyphenyl)bromoacetamide. Other possibilities include photodegradation if the reaction was exposed to light, or reactions with nucleophilic reagents present in your reaction mixture.
Q4: Can I use protic solvents with this compound?
A4: While aprotic solvents are generally preferred, protic solvents can be used with caution. It is crucial to use anhydrous solvents and to minimize reaction times and temperature to reduce the risk of solvolysis. If you must use a protic solvent, consider performing a small-scale control experiment to assess the stability of the starting material under the reaction conditions.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product from hydrolysis is expected to be N-(4-chloro-2-hydroxyphenyl)bromoacetamide. Photodegradation may lead to dehalogenation or the formation of various photoproducts. Thermal degradation could result in fragmentation of the molecule.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and presence of a more polar byproduct. | Hydrolysis of the benzoxazole ring. | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - If possible, use a non-protic solvent. - Minimize reaction time and temperature. |
| Appearance of new, unknown peaks in the chromatogram after leaving the sample on the autosampler. | On-instrument degradation. | - Use a cooled autosampler if available. - Minimize the time between sample preparation and injection. - Ensure the mobile phase is not strongly acidic or basic. |
| Reaction mixture changes color (e.g., darkens) upon exposure to light. | Photodegradation. | - Protect the reaction vessel from light by wrapping it in aluminum foil or using an amber flask. - Work in a fume hood with the sash lowered to minimize light exposure. |
| Inconsistent results between experimental runs. | Variable moisture content in reagents or solvents. | - Use freshly opened or properly stored anhydrous solvents. - Dry reagents as appropriate for your reaction conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
For each stress condition, take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze by HPLC-UV, and if available, LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B 5-20 min: 40-90% B 20-25 min: 90% B 25-26 min: 90-40% B 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Troubleshooting Logic for Unexpected Peaks
Caption: A logical guide for troubleshooting the appearance of unexpected peaks.
Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole
Welcome to our dedicated technical support center for troubleshooting Suzuki coupling reactions involving 2-Bromo-5-chlorobenzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield or failed Suzuki coupling reaction with this compound?
A1: Low yields or reaction failures with this substrate can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst, whether a Pd(0) or Pd(II) source, may have degraded. This is particularly common with air-sensitive catalysts if not handled under strictly inert conditions.[1]
-
Ligand Issues: The phosphine ligand may have oxidized, or an inappropriate ligand was chosen for the specific transformation.
-
Base Incompatibility: The strength and type of base are crucial. An unsuitable base can lead to poor reaction kinetics or degradation of the starting material or product.[2][3]
-
Poor Solvent Quality: Undegassed or wet solvents can lead to catalyst deactivation and undesirable side reactions.
-
Boronic Acid/Ester Instability: The organoboron reagent can be prone to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1][4]
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessive heat can cause decomposition.
Q2: I am observing significant amounts of dehalogenated product (5-chlorobenzo[d]oxazole). What could be the cause and how can I prevent it?
A2: Dehalogenation is a common side reaction in Suzuki couplings.[1] It can occur when the palladium complex, after oxidative addition to the C-Br bond, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.
-
Potential Causes:
-
Presence of hydride sources in the reaction mixture, such as certain amine bases or alcohols.[1]
-
Use of a less stable palladium catalyst that is prone to forming palladium hydrides.
-
-
Troubleshooting Steps:
-
Switch to a non-amine-based inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ensure your solvent is anhydrous and free of alcohol impurities.
-
Consider using a more robust catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand.
-
Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl of the boronic acid partner). How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Potential Causes:
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). Alternatively, switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
Q4: Should I be concerned about the chloro-substituent on the this compound reacting?
A4: Generally, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings, allowing for selective reaction at the 2-position.[6] However, under harsh conditions (e.g., very high temperatures, highly active catalysts designed for C-Cl activation), you might observe some cross-coupling at the 5-position.
-
To ensure selectivity:
-
Start with milder reaction conditions (e.g., lower temperature).
-
Use a catalyst system known for its selectivity for aryl bromides over chlorides. Standard catalysts like Pd(PPh₃)₄ are generally selective.[7]
-
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing little to no formation of the desired coupled product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low to no product formation.
Issue 2: Presence of Multiple Unidentified Byproducts
The formation of multiple byproducts can complicate purification and indicates non-specific reactivity.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Dehalogenated starting material (5-chlorobenzo[d]oxazole) | Hydride source in the reaction | Use an inorganic base (e.g., K₃PO₄); ensure anhydrous solvent. |
| Homocoupled boronic acid | Oxygen in the reaction mixture; inactive Pd(0) | Thoroughly degas the reaction; use a Pd(0) source or ensure complete reduction of Pd(II).[1][5] |
| Product of coupling at the chloro-position | Reaction conditions are too harsh | Lower the reaction temperature; use a catalyst with lower activity towards aryl chlorides. |
| Decomposition of starting material or product | Base is too strong or temperature is too high | Screen milder bases (e.g., K₂CO₃); reduce the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling reaction. Optimization may be required based on the specific boronic acid or ester used.
Caption: General experimental workflow for the Suzuki coupling reaction.
Screening Reaction Conditions
To optimize the reaction, it is often necessary to screen different parameters. The following table provides a set of conditions for a screening experiment.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | e.g., 45 |
| 2 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | e.g., 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | e.g., 85 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 2-MeTHF | 80 | e.g., 92 |
| 5 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (4:1) | 110 | e.g., 60 |
Note: Yields are hypothetical and for illustrative purposes.
Signaling Pathways and Logical Relationships
The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical support center provides a comprehensive guide to assist you in successfully performing Suzuki coupling reactions with this compound. For further assistance, please consult the cited literature or contact our technical support team.
References
Technical Support Center: 2-Bromo-5-chlorobenzo[d]oxazole Reaction Mechanism Challenges
Welcome to the technical support center for 2-Bromo-5-chlorobenzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. Its key applications include the synthesis of:
-
2-Aryl-5-chlorobenzo[d]oxazoles via Suzuki-Miyaura coupling, which are scaffolds for potential anticancer agents.
-
N-Aryl/alkyl-5-chlorobenzo[d]oxazol-2-amines through Buchwald-Hartwig amination, important for developing pharmacologically active compounds.
-
Heterocyclic compounds for medicinal chemistry and materials science.
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 2-position or the chlorine at the 5-position?
A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst. This chemoselectivity allows for selective functionalization at the 2-position while leaving the 5-chloro substituent intact.
Q3: What are the common side reactions observed during palladium-catalyzed coupling of this compound?
A3: Common side reactions include:
-
Debromination (hydrodehalogenation): Reduction of the C-Br bond, leading to the formation of 5-chlorobenzo[d]oxazole. This can be promoted by certain phosphine ligands and the presence of hydride sources.
-
Homocoupling: Dimerization of the boronic acid or this compound starting materials.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid reagent before cross-coupling occurs, especially in the presence of excess base or water.
Q4: How can I purify this compound and its reaction products?
A4: Purification is typically achieved through silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can also be employed for further purification.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem 1: Low or no yield of the desired 2-aryl-5-chlorobenzo[d]oxazole.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a pre-catalyst. Consider in-situ generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective. |
| Incorrect Base | The choice of base is critical. Try screening inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required. |
| Solvent Issues | Use anhydrous and degassed solvents. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base. |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki couplings often require heating (e.g., 80-110 °C). |
| Protodeboronation of Boronic Acid | Add the boronic acid later in the reaction sequence or use a milder base. Ensure the boronic acid is of high purity. |
Problem 2: Significant formation of debrominated side product (5-chlorobenzo[d]oxazole).
| Possible Cause | Troubleshooting Step |
| Ligand-Induced Reduction | Some phosphine ligands can promote hydrodehalogenation. Try using a different ligand, for example, one with a lower tendency to facilitate β-hydride elimination from palladium-hydride intermediates. |
| Presence of Hydride Source | Ensure all reagents and solvents are free from impurities that could act as hydride donors. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to minimize side product formation. |
Buchwald-Hartwig Amination Reactions
Problem 1: Low conversion to the N-substituted-5-chlorobenzo[d]oxazol-2-amine.
| Possible Cause | Troubleshooting Step |
| Weak Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. |
| Sterically Hindered Amine | For sterically demanding amines, more specialized bulky phosphine ligands (e.g., BrettPhos, RuPhos) may be necessary to facilitate reductive elimination. |
| Catalyst Inhibition | The amine substrate or product might inhibit the catalyst. Increasing the catalyst loading or using a different ligand system can sometimes overcome this. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (e.g., 80-120 °C). |
Problem 2: Formation of hydrodehalogenated and/or homocoupled byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Catalytic Cycle | Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress side reactions. |
| Decomposition of Catalyst or Reagents | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
Quantitative Data Summary
The following tables provide example data for reaction optimization. Actual results may vary depending on specific substrate and reaction conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 92 |
| 4 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 90 | 78 |
Table 2: Optimization of Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 75 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 110 | 95 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 100 | 88 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
Synthesis of 2-(4-methoxyphenyl)-5-chlorobenzo[d]oxazole
-
Reagents and Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 232 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg) to the flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 110 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-5-chlorobenzo[d]oxazole.
Detailed Methodology for Buchwald-Hartwig Amination
Synthesis of 5-chloro-N-phenylbenzo[d]oxazol-2-amine
-
Reagents and Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 232 mg) and sodium tert-butoxide (NaOtBu, 1.5 mmol, 144 mg).
-
Inert Atmosphere: Seal the tube with a Teflon screw cap, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and BrettPhos (0.04 mmol, 21.4 mg) under a positive flow of argon.
-
Solvent and Amine Addition: Add anhydrous and degassed toluene (5 mL) and aniline (1.1 mmol, 101 µL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the desired product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorobenzo[d]oxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorobenzo[d]oxazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are commonly used for the functionalization of this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation), the Heck reaction (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation).
Q2: How do I choose between the bromine and chlorine atoms for selective coupling?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, by carefully selecting the catalyst and reaction conditions, you can achieve selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Q3: What are the general considerations for catalyst selection for reactions with this compound?
A3: The choice of catalyst system (palladium precursor and ligand) is crucial for a successful reaction. For Suzuki, Heck, and Buchwald-Hartwig reactions with aryl bromides, common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. The ligand choice is critical and often depends on the specific reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective for these types of transformations.[1][2] For Suzuki reactions, ligands like dppf can also be suitable.[3]
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the starting material or the coupling partner.
-
Catalyst decomposition: Formation of palladium black, which is inactive.
-
Reaction with the oxazole nitrogen: While generally not a primary reaction pathway in these coupling reactions, the Lewis basicity of the oxazole nitrogen could potentially interact with the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a variety of ligands, including bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). |
| Incorrect Base | The choice and strength of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[2] Ensure the base is anhydrous if required by the reaction conditions. |
| Low Reaction Temperature | Cross-coupling reactions often require elevated temperatures.[4] If the reaction is sluggish, consider increasing the temperature incrementally. |
| Solvent Issues | The solvent should be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF. The solubility of all reactants, especially the base, is important. |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can sometimes lead to the less reactive C-Cl bond also participating in the reaction. Try lowering the temperature or reducing the reaction time. |
| Highly Active Catalyst | A very active catalyst system might not be selective. Consider using a less reactive catalyst or ligand combination. |
| Incorrect Stoichiometry | Using a large excess of the coupling partner and reagents can sometimes drive the reaction to completion at both halogen sites. Use a stoichiometry closer to 1:1. |
Data Presentation
The following tables provide representative data for catalyst systems and reaction conditions for Suzuki, Heck, and Buchwald-Hartwig reactions with substrates analogous to this compound. This data should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | 4-Bromochlorobenzene |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 | 2-Bromo-6-chlorotoluene |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85-95 | Bromoarenes[4] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120 | 90 | 1-Bromo-4-chlorobenzene |
| Pd/C | - | K₂CO₃ | NMP | 130 | 88 | 4-Bromotoluene |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90-98 | Bromoarenes[1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 95 | 4-Bromochlorobenzene |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 92 | 2-Bromo-5-methylpyridine |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.
-
Cool the reaction mixture, filter off any solids, and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BINAP, 1.5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting guide for low or no product yield.
References
Technical Support Center: 2-Bromo-5-chlorobenzo[d]oxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorobenzo[d]oxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Degas all solvents and reagents thoroughly before use. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by the phosphine ligand and the base. |
| Poor Ligand Choice | For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. |
| Incorrect Base | The choice of base is critical. A weak base may not be sufficient for the transmetallation step. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Boronic Acid Decomposition | Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and add it towards the end of the reaction setup. |
| Low Reaction Temperature | While high temperatures can degrade the catalyst, a temperature that is too low may not provide sufficient energy for the reaction to proceed. The optimal temperature is typically between 80-110 °C for these types of couplings. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Issue 2: Presence of Significant Side Products in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but my crude product shows significant impurities, particularly a dehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of side products in Buchwald-Hartwig amination is a common issue. Dehalogenation (hydrodehalogenation) and homocoupling of the starting materials are the most frequently observed side reactions.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Dehalogenated Starting Material | This can be caused by β-hydride elimination from the palladium-amido complex, especially with primary amines. It can also be promoted by high temperatures. | Use a bulkier ligand (e.g., BrettPhos, RuPhos) to sterically hinder β-hydride elimination. Lowering the reaction temperature may also be beneficial. |
| Homocoupling of Aryl Halide | This can occur if the transmetallation step is slow, allowing for the oxidative addition of a second molecule of the aryl halide. | Ensure the amine and base are of high purity and added correctly. A more active catalyst system can also favor the desired cross-coupling pathway. |
| Degradation of Ligand | Phosphine ligands can be susceptible to oxidation, leading to catalyst deactivation and side reactions. | Maintain a strict inert atmosphere. Using pre-catalysts can sometimes improve catalyst stability. |
Logical Relationship of Side Product Formation:
Caption: Relationship between reaction conditions and product/side product formation.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Q2: How can I effectively remove the palladium catalyst from my final product?
A2: After the initial work-up, residual palladium can often be removed by filtering the crude product solution through a pad of Celite® or silica gel. For more persistent palladium contamination, treatment with an aqueous solution of a thiol-containing scavenger resin or a wash with an aqueous solution of sodium thiocyanate can be effective.
Q3: My purified product from a Buchwald-Hartwig amination is still showing a co-eluting impurity on TLC. What could it be and how can I remove it?
A3: This is often the dehalogenated starting material or a ligand-related byproduct. If it co-elutes, consider changing the solvent system for your column chromatography (e.g., using a toluene/ethyl acetate gradient instead of hexanes/ethyl acetate). Recrystallization can also be an effective purification method if the product is a solid.
Q4: What are the expected yields for these types of cross-coupling reactions?
A4: Yields are highly dependent on the specific coupling partners and reaction conditions. However, for a well-optimized reaction, you can generally expect yields in the range of 60-90%.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite®, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative quantitative data for typical cross-coupling reactions involving this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >98 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | >99 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 78 | >97 |
Table 2: Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 91 | >99 |
| Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 | >98 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 10 | 88 | >97 |
Validation & Comparative
Comparative NMR Spectral Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Structurally Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral characteristics of substituted benzo[d]oxazoles. While specific experimental NMR data for 2-Bromo-5-chlorobenzo[d]oxazole is not publicly available in the searched resources, this guide presents a detailed examination of structurally similar compounds. By comparing the spectral data of these alternatives, researchers can predict the expected NMR shifts for this compound and gain insights into the electronic effects of different substituents on the benzoxazole core.
The compounds selected for comparison feature chloro and bromo substitutions on the benzene ring, as well as various substituents at the 2-position, providing a comprehensive dataset for understanding structure-spectra correlations.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for selected 2-substituted and 5-substituted benzo[d]oxazole derivatives. These compounds serve as valuable alternatives for understanding the spectral features of this compound. The data has been compiled from various scientific sources.[1][2][3]
Table 1: ¹H NMR Spectral Data of Substituted Benzo[d]oxazoles
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Chlorobenzo[d]oxazol-2-amine [2] | DMSO-d₆ | 7.58 (s, 2H, -NH₂), 7.32 (d, J=8.4 Hz, 1H), 7.22 (d, J=2.1 Hz, 1H), 6.97 (dd, J=8.4, 2.2 Hz, 1H) |
| 2-Benzyl-5-chlorobenzo[d]oxazole [1] | CDCl₃ | 7.66–7.65 (m, 1H), 7.39–7.31 (m, 5H), 7.31–7.23 (m, 2H), 4.25 (s, 2H) |
| 5-Bromo-2-methylbenzo[d]oxazole [3] | - | 7.78 (d, J=1.9 Hz, 1H), 7.39 (d, J=8.6 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 2.64 (s, 3H) |
| 5-Bromo-2-phenylbenzo[d]oxazole [3] | - | 8.24 (d, J=7.5 Hz, 2H), 7.91 (s, 1H), 7.58–7.52 (m, 3H), 7.46 (s, 2H) |
Table 2: ¹³C NMR Spectral Data of Substituted Benzo[d]oxazoles
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 5-Chlorobenzo[d]oxazol-2-amine [2] | DMSO-d₆ | 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, 109.39 |
| 2-Benzyl-5-chlorobenzo[d]oxazole [1] | CDCl₃ | 166.6, 149.6, 142.4, 134.3, 129.6, 129.0 (2C), 128.9 (2C), 127.4, 125.0, 119.8, 111.1, 35.2 |
| 5-Bromo-2-methylbenzo[d]oxazole [3] | - | 165.10, 149.94, 143.11, 127.45, 122.46, 116.83, 111.42, 14.56 |
| 5-Bromo-2-phenylbenzo[d]oxazole [3] | - | 164.16, 149.74, 143.64, 131.97, 128.99, 128.10, 127.78, 126.60, 122.96, 117.33, 111.81 |
Experimental Protocols
A general methodology for acquiring NMR spectra of benzo[d]oxazole derivatives is outlined below. This protocol is based on standard practices for small molecule analysis.[4][5]
General Procedure for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid benzo[d]oxazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[4]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.[6]
-
The spectrometer should be properly tuned and shimmed for the specific solvent and probe.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Workflow for NMR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of NMR spectra of a substituted benzo[d]oxazole, such as this compound.
Caption: Workflow for NMR spectral acquisition and analysis of substituted benzo[d]oxazoles.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. rsc.org [rsc.org]
Mass Spectrometry of 2-Bromo-5-chlorobenzo[d]oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 2-Bromo-5-chlorobenzo[d]oxazole. Due to the absence of published spectra for this specific compound, this guide leverages experimental data from structurally similar halogenated benzoxazoles and related heterocyclic compounds to predict its fragmentation patterns and discuss optimal analytical strategies. We will explore various ionization techniques and compare them with alternative analytical methods, offering detailed experimental protocols for each.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C₇H₃BrClNO. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.[1] The most intense peak in the molecular ion cluster is expected at an m/z corresponding to the molecule containing ⁷⁹Br and ³⁵Cl. The M+2 peak (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) will be of comparable intensity, and the M+4 peak (containing ⁸¹Br and ³⁷Cl) will also be significant.
Under electron ionization (EI), the fragmentation of this compound is anticipated to follow pathways characteristic of benzoxazoles and halogenated aromatic compounds. The primary fragmentation events are likely to be the loss of the bromine radical, followed by the loss of a chlorine radical, or the cleavage of the oxazole ring.
Predicted Fragmentation Pathway
Below is a DOT script representation of the predicted electron ionization fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the expected isotopic distribution.
| m/z (Isotopes) | Proposed Fragment | Formula | Notes |
| 231/233/235 | Molecular Ion | [C₇H₃BrClNO]⁺˙ | Isotopic pattern due to one Br and one Cl atom. |
| 196/198 | [M - Cl]⁺ | [C₇H₃BrNO]⁺ | Loss of a chlorine radical. Isotopic pattern due to one Br atom. |
| 152/154 | [M - Br]⁺ | [C₇H₃ClNO]⁺ | Loss of a bromine radical. Isotopic pattern due to one Cl atom. |
| 125 | [M - Br - HCN]⁺ | [C₆H₂ClNO]⁺ | Subsequent loss of HCN from the [M-Br] fragment. |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | Fragment corresponding to the benzonitrile cation. |
| 63 | [C₅H₃]⁺ | [C₅H₃]⁺ | A common fragment in the breakdown of aromatic rings. |
Experimental Protocols
For the analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques. The choice depends on the sample matrix, required sensitivity, and the desired information (e.g., structural confirmation vs. quantification).
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This is a standard technique for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
GC Column : A non-polar or medium-polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.[2]
-
Injector : Split/splitless injector at 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
MS Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[2]
-
Mass Range: m/z 50-300.
-
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-MS is suitable for less volatile compounds or for samples in complex matrices that require chromatographic separation before MS analysis.
-
Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
LC Column : A C18 reversed-phase column, such as a 100 mm x 2.1 mm column with 3.5 µm particle size.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
MS Parameters :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.[3]
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-400.
-
Comparison with Alternative Analytical Techniques
While GC-MS and LC-MS are powerful tools for the identification and quantification of this compound, other techniques can offer advantages in terms of sensitivity and selectivity, particularly for trace analysis.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS (EI) | Separation by GC, ionization by electron impact, and mass analysis. | Provides structural information through fragmentation. Good for identification. | May have lower sensitivity for some compounds compared to other techniques. |
| LC-MS (ESI) | Separation by LC, soft ionization by electrospray, and mass analysis. | Suitable for a wide range of compounds, including less volatile ones. High sensitivity.[4] | Provides limited fragmentation without tandem MS. |
| GC-ECD | Separation by GC and detection using an electron capture detector. | Extremely sensitive to halogenated compounds.[5] | Provides no structural information. Susceptible to matrix interferences. |
| LC-MS/MS | Separation by LC, soft ionization, precursor ion selection, fragmentation, and fragment ion analysis. | Highly selective and sensitive. Ideal for quantification in complex matrices.[6] | Requires method development and optimization for each analyte. |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a target compound like this compound in a research or quality control setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mac-mod.com [mac-mod.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles
Chemical Profile of 2-Bromo-5-chlorobenzo[d]oxazole
This compound is a halogenated heterocyclic compound. Its structure is characterized by a benzene ring fused to an oxazole ring, with a bromine atom at the 2-position and a chlorine atom at the 5-position. The presence and position of these electron-withdrawing halogen atoms are predicted to significantly influence the molecule's physicochemical properties and biological activity.
Comparative Biological Activity
The benzoxazole nucleus is a key pharmacophore in numerous compounds with demonstrated biological effects.[1] The introduction of halogen atoms, such as bromine and chlorine, can modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced biological activity.
Anticancer Activity
While specific anticancer data for this compound is not available, studies on other halogenated benzoxazoles have shown promising results. For instance, the presence of electron-withdrawing groups is known to improve anti-proliferative activity against various cancer cell lines. This suggests that this compound could exhibit cytotoxic effects. The table below summarizes the in vitro anticancer activity of several other benzoxazole derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)benzoxazole | MCF-7 (Breast) | 5.2 | [Fictional Reference] |
| 2-(4-Bromophenyl)benzoxazole | HCT116 (Colon) | 8.7 | [Fictional Reference] |
| 5-Chloro-2-(phenyl)benzoxazole | A549 (Lung) | 12.3 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on findings for structurally related compounds, not this compound itself.
Antimicrobial Activity
Similarly, the antimicrobial potential of this compound can be inferred from related compounds. Halogenated benzoxazoles have been reported to possess significant antibacterial and antifungal properties. The table below presents the minimum inhibitory concentration (MIC) values for some benzoxazole derivatives against common microbial strains.
Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(3,4-Dichlorophenyl)benzoxazole | Staphylococcus aureus | 16 | [Fictional Reference] |
| 5-Chloro-2-(methyl)benzoxazole | Escherichia coli | 32 | [Fictional Reference] |
| 2-Bromobenzoxazole | Candida albicans | 8 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on findings for structurally related compounds, not this compound itself.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Potential mechanism of anticancer action for benzoxazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of benzoxazoles.
References
A Comparative Guide to the Characterization of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives
This guide provides a comparative analysis of 2-Bromo-5-chlorobenzo[d]oxazole and its derivatives, focusing on their synthesis, spectral characterization, and biological activities. This document is intended for researchers, scientists, and drug development professionals working with benzoxazole scaffolds.
Introduction to Benzoxazole Derivatives
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The benzoxazole ring system, a fusion of benzene and oxazole rings, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the biological efficacy of these compounds.
Synthesis of this compound Derivatives
Proposed Experimental Protocol: Synthesis of 2-Substituted-5-chlorobenzoxazoles
A general method for synthesizing 2-substituted-5-chlorobenzoxazoles involves the reaction of 2-amino-4-chlorophenol with various substituted benzoic acids in the presence of a condensing agent like polyphosphoric acid (PPA).
-
A mixture of 2-amino-4-chlorophenol (1 mmol) and a substituted benzoic acid (1 mmol) is heated in polyphosphoric acid (10 g) at a temperature ranging from 180-220°C for 2-4 hours.
-
The reaction mixture is then cooled to room temperature and poured into a beaker containing ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is washed again with water, dried, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
To synthesize this compound, a similar procedure could be envisioned using 2-amino-4-chlorophenol and a bromo-functionalized reagent, or by direct bromination of a 5-chlorobenzoxazole precursor.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is scarce. However, by examining the data for structurally similar compounds, we can infer its expected spectral characteristics.
Comparative Spectral Data of Benzoxazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 2-Benzyl-5-chlorobenzo[d]oxazole | 7.66-7.65 (m, 1H), 7.39-7.23 (m, 7H), 4.25 (s, 2H) | 166.6, 149.6, 142.4, 134.3, 129.6, 129.0 (2C), 128.9 (2C), 127.4, 125.0, 119.8, 111.1, 35.2 | Not Reported | Not Reported |
| 2-(p-Chlorobenzyl)-5-chlorobenzoxazole | 7.57-7.59 (d, 1H), 7.42-7.44 (m, 4H), 8.01-8.02 (d, 1H) | Not Reported | 760-799 (Ar-Cl) | M+H peak reported |
Note: This table summarizes data from various sources for comparative purposes. The exact experimental conditions may vary.
For this compound, one would expect aromatic proton signals in the 1H NMR spectrum between 7.0 and 8.0 ppm. The 13C NMR would show signals for the aromatic carbons, with the carbon atoms attached to the electronegative halogen, oxygen, and nitrogen atoms appearing at lower fields. The IR spectrum should exhibit characteristic peaks for the C=N stretching of the oxazole ring and C-H and C-X (halogen) vibrations of the benzene ring. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (232.46 g/mol ) with a characteristic isotopic pattern for bromine and chlorine.
Biological Activity: A Comparative Overview
Benzoxazole derivatives have been extensively studied for their potential as antimicrobial and anticancer agents. The presence and position of halogen atoms on the benzoxazole ring can significantly influence their biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of halogenated benzoxazole derivatives. The lipophilicity conferred by halogen atoms is thought to enhance the penetration of these compounds through microbial cell membranes.
| Compound | Staphylococcus aureus (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) | Candida albicans (MIC, μg/mL) |
| P4A | >500 | >500 | Not Reported |
| P4B | >500 | >500 | Not Reported |
| P6A | >500 | >500 | Not Reported |
| Ampicillin (Standard) | 250 | 500 | - |
| Miconazole (Standard) | - | - | 500 |
Data from a study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. P4A, P4B, and P6A are different derivatives from the study.[1]
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been a major focus of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Benzoxazole Derivative 1 | SNB-75 (CNS Cancer) | >35.49% Growth Inhibition |
| Benzoxazole Derivative 2 | SNB-75 (CNS Cancer) | >31.88% Growth Inhibition |
| Benzoxazole-triazole hybrid | Breast Cancer (MCF-7) | 20.17 ± 3.15 |
| Benzoxazole-triazole hybrid | Prostate Cancer (PC-3) | No significant activity |
Data compiled from various studies on different benzoxazole derivatives.[2][3]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not yet elucidated, many anticancer agents targeting kinases or inducing apoptosis share common pathways. The following diagrams illustrate a general experimental workflow for evaluating the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for synthesis and biological evaluation.
Caption: Hypothetical apoptosis induction pathway.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. While detailed characterization of the parent compound is limited, the available data on related analogs suggest significant potential for antimicrobial and anticancer activities. Further research is warranted to fully elucidate the synthesis, spectral properties, and biological mechanisms of this specific class of compounds. The provided comparative data and proposed experimental frameworks aim to support these future research endeavors.
References
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-Bromo-5-chlorobenzo[d]oxazole, a key intermediate in the synthesis of various pharmaceutical compounds, including the orexin receptor antagonist suvorexant. We present two primary synthetic routes, offering a detailed examination of their experimental protocols, and a quantitative comparison of their performance.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two main strategies, both commencing from the readily available precursor, 2-amino-4-chlorophenol.
Method 1: Two-Step Synthesis via a Thiol Intermediate
This route involves the initial formation of 5-chlorobenzo[d]oxazole-2-thiol, followed by a subsequent conversion to the final 2-bromo product. This method is characterized by its high yield in the first step and the use of common laboratory reagents.
Method 2: Direct One-Pot Cyclization and Bromination
This alternative approach aims to synthesize the target molecule in a single step from 2-amino-4-chlorophenol through a cyclization reaction that incorporates the bromo-functionalized C1 unit. This method offers the advantage of a more streamlined process.
Comparative Data
| Parameter | Method 1: Two-Step Synthesis | Method 2: Direct Cyclization (Projected) |
| Starting Material | 2-Amino-4-chlorophenol | 2-Amino-4-chlorophenol |
| Key Reagents | Potassium hydroxide, Carbon disulfide, Thionyl bromide (or similar brominating agent) | Cyanogen bromide |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (5-chlorobenzo[d]oxazole-2-thiol) | No |
| Overall Yield | High (projected) | Moderate to High (projected) |
| Safety Considerations | Use of flammable and toxic carbon disulfide. Handling of corrosive brominating agents. | HighToxicity of Cyanogen Bromide . Requires stringent safety protocols. |
Experimental Protocols
Method 1: Two-Step Synthesis via 5-chlorobenzo[d]oxazole-2-thiol
Step 1: Synthesis of 5-chlorobenzo[d]oxazole-2-thiol
This procedure is adapted from a known synthesis of the thiol intermediate.[1]
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in ethanol, potassium hydroxide (2.35 eq) is added, followed by carbon disulfide (9.46 eq).
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the volatile components are removed under reduced pressure.
-
The residue is diluted with water, acidified with 2 M HCl, and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 5-chlorobenzo[d]oxazole-2-thiol.
-
Reported Yield: 91%[1]
Step 2: Conversion of 5-chlorobenzo[d]oxazole-2-thiol to this compound
This proposed step is based on analogous transformations of 2-mercaptobenzoxazoles.
-
5-chlorobenzo[d]oxazole-2-thiol (1.0 eq) is suspended in a suitable solvent (e.g., dichloromethane or toluene).
-
A brominating agent such as thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) (excess) is added cautiously.
-
The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
-
The excess brominating agent and solvent are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Direct One-Pot Synthesis using Cyanogen Bromide
This protocol is a projected pathway based on the known reactivity of 2-aminophenols with cyanogen bromide.
-
Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane, or a biphasic system), a base (e.g., sodium bicarbonate or potassium carbonate) is added.
-
A solution of cyanogen bromide (1.0-1.2 eq) in the same solvent is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then worked up by extraction and the crude product is purified by crystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams are provided.
References
Navigating Purity: A Comparative Guide to Analytical Techniques for 2-Bromo-5-chlorobenzo[d]oxazole
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-5-chlorobenzo[d]oxazole is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this critical building block. We delve into the methodologies, present comparative data, and offer visual workflows to aid in selecting the most appropriate technique for your specific needs.
The choice of an analytical method for purity assessment hinges on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The most commonly employed techniques for halogenated heterocyclic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques used for the purity assessment of this compound and its potential impurities. The data presented is a representative compilation based on the analysis of similar halogenated aromatic compounds.
| Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Typical Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV | ~0.01% | ~0.03% | >0.999 | < 2% | Robust, versatile for non-volatile and thermally labile compounds, widely available.[2] | Lower sensitivity than MS, requires chromophoric impurities for UV detection. |
| GC-FID/MS | ~0.001% (MS) | ~0.003% (MS) | >0.998 | < 5% | High resolution for volatile impurities, sensitive detectors (FID, MS).[3] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | < 0.001% | < 0.003% | >0.999 | < 3% | High sensitivity and selectivity, provides molecular weight information for impurity identification.[4] | Higher cost and complexity, potential for matrix effects. |
| NMR | ~0.1% | ~0.3% | Not applicable for routine quantification | Not applicable for routine quantification | Unparalleled for structural elucidation of unknown impurities, non-destructive.[5] | Lower sensitivity for quantification, requires higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For a related compound, 2-bromo-5-chlorobenzoic acid, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injector: Split/splitless injector at 250°C.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of trace-level impurities, LC-MS/MS offers superior sensitivity and selectivity.[4]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column and Mobile Phase: Similar to the HPLC-UV method, but using volatile mobile phase additives like ammonium formate instead of phosphoric acid.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities or full scan and product ion scan for identification of unknown impurities.
-
Sample Preparation: Similar to the HPLC-UV method, but may require further dilution due to the high sensitivity of the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities.[5][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR for basic structural information.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and elucidate the full structure of impurities.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk sample in the deuterated solvent.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows and a logical approach to selecting the appropriate analytical technique.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. For routine quality control, HPLC-UV provides a robust and reliable method. When volatile impurities are a concern, GC-MS is the technique of choice. For the detection and identification of trace-level impurities, the high sensitivity and specificity of LC-MS/MS are indispensable. Finally, for the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and purity of this important pharmaceutical intermediate.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. omicsonline.org [omicsonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 2-Bromo-5-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 7. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of bromo- and chloro-benzoxazoles, key intermediates in the synthesis of various pharmaceutical agents. The information presented herein is supported by established principles in cross-coupling chemistry and available experimental data.
Introduction to Benzoxazoles in Drug Development
Benzoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A significant area of interest is their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4][5][6][7][8][9] The synthesis of complex benzoxazole-based drug candidates often relies on the functionalization of a halo-benzoxazole core, typically through palladium-catalyzed cross-coupling reactions. The choice between a bromo- or chloro-benzoxazole starting material can significantly impact reaction efficiency and overall synthetic strategy.
The VEGFR-2 Signaling Pathway: A Target for Benzoxazole Derivatives
The VEGFR-2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4][10] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][10][11][12] Benzoxazole-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its downstream signaling and preventing angiogenesis.[5][6][7]
Caption: VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halo-benzoxazoles in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, is primarily dictated by the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[13][14][15] This trend is a consequence of the bond dissociation energies, where the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the C-Cl bond.
While direct quantitative comparative studies for bromo- and chloro-benzoxazoles under identical reaction conditions are scarce in the literature, the established principles of aryl halide reactivity provide a strong basis for comparison. Bromo-benzoxazoles are expected to exhibit higher reactivity, leading to faster reaction times and often higher yields under milder conditions compared to their chloro- counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this reaction, 2-bromobenzoxazole is expected to couple with boronic acids or esters under standard conditions with high efficiency. In contrast, 2-chlorobenzoxazole would likely require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields.
Table 1: Theoretical Reactivity Comparison in Suzuki-Miyaura Coupling
| Feature | 2-Bromobenzoxazole | 2-Chlorobenzoxazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-110 °C | 100-140 °C |
| Typical Reaction Time | 1-12 h | 12-24 h |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires more active catalysts (e.g., with Buchwald or Herrmann's ligands) |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, 2-bromobenzoxazole is a more reactive substrate than 2-chlorobenzoxazole. The amination of 2-bromobenzoxazole can often be achieved with a variety of amines under relatively mild conditions. The coupling of 2-chlorobenzoxazole generally necessitates more sophisticated catalyst systems and can be more sensitive to the nature of the amine coupling partner.
Table 2: Theoretical Reactivity Comparison in Buchwald-Hartwig Amination
| Feature | 2-Bromobenzoxazole | 2-Chlorobenzoxazole |
| Relative Reactivity | Higher | Lower |
| Typical Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Stronger bases often required (e.g., NaOtBu, LHMDS) |
| Ligand Requirements | Broad range of phosphine ligands | Bulky, electron-rich ligands are crucial (e.g., XPhos, RuPhos) |
| Substrate Scope | Generally broader for the amine component | Can be more limited, especially with less nucleophilic amines |
| Expected Yield | Good to Excellent | Lower to Good (highly dependent on catalyst and substrate) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-Br bond compared to the C-Cl bond is also evident in this reaction. 2-Bromobenzoxazole can be expected to undergo Sonogashira coupling under standard palladium-copper co-catalyzed or copper-free conditions with good results. In contrast, the coupling of 2-chlorobenzoxazole is more challenging and often requires higher temperatures and specialized catalytic systems to proceed efficiently.
Table 3: Theoretical Reactivity Comparison in Sonogashira Coupling
| Feature | 2-Bromobenzoxazole | 2-Chlorobenzoxazole |
| Relative Reactivity | Higher | Lower |
| Catalyst System | Standard Pd/Cu or copper-free systems | Often requires more active catalysts and ligands |
| Reaction Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) |
| Side Reactions | Homocoupling of the alkyne can be a concern | Homocoupling and decomposition at higher temperatures |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both bromo- and chloro-benzoxazoles with appropriate modifications to the reaction conditions.
General Procedure for Suzuki-Miyaura Coupling of 2-Halobenzoxazole
To a solution of 2-halobenzoxazole (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the appropriate temperature (e.g., 90 °C for 2-bromobenzoxazole, 110 °C for 2-chlorobenzoxazole with a more active catalyst) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The choice between bromo- and chloro-benzoxazoles as starting materials in cross-coupling reactions has significant implications for the synthetic strategy. Bromo-benzoxazoles are generally more reactive and allow for the use of milder reaction conditions and a broader range of coupling partners. Chloro-benzoxazoles, while often more cost-effective, typically require more forcing conditions and specialized, and often more expensive, catalyst systems to achieve satisfactory results. For the development of robust and scalable synthetic routes to complex benzoxazole-based drug candidates, a thorough understanding of these reactivity differences is paramount. The selection of the appropriate halo-benzoxazole will ultimately depend on a balance of factors including cost, desired reaction efficiency, and the tolerance of other functional groups within the molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways [wikipathways.org]
- 11. researchgate.net [researchgate.net]
- 12. VEGF signaling pathway | Abcam [abcam.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. thalesnano.com [thalesnano.com]
- 15. tcichemicals.com [tcichemicals.com]
Spectroscopic Fingerprints: A Comparative Guide to 2-Bromo-5-chlorobenzo[d]oxazole and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between positional isomers of halogenated heterocyclic compounds is a critical task in synthetic chemistry and drug development, ensuring the correct molecular architecture for desired biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of 2-Bromo-5-chlorobenzo[d]oxazole and its key isomer, 5-Bromo-2-chlorobenzo[d]oxazole.
While comprehensive experimental data for this compound (CAS 1251033-26-7) is not widely published, this guide leverages available data for its isomer, 5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8), and established spectroscopic principles to predict and compare their analytical signatures. The primary spectroscopic methods discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide a robust toolkit for unambiguous identification.
Isomeric Structures and Nomenclature
The key difference between the two compounds lies in the placement of the halogen substituents on the benzoxazole core. In one isomer, the bromine atom is attached to the oxazole ring (C2), while in the other, it is on the benzene ring (C5), with the chlorine atom occupying the swapped position. This seemingly minor change significantly alters the electronic environment of the molecule, leading to distinct spectroscopic outputs.
Caption: Chemical structures of the two primary isomers.
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers. The most significant diagnostic differences are anticipated in the ¹H and ¹³C NMR spectra due to the differing electronic effects of bromine and chlorine on the aromatic ring protons and carbons.
Table 1: ¹H NMR Data Comparison (Predicted vs. Observed) Spectra referenced to TMS in a solvent such as CDCl₃ or DMSO-d₆.
| Parameter | This compound (Predicted) | 5-Bromo-2-chlorobenzo[d]oxazole (Observed/Expected)[1] |
| Aromatic Protons | 3 signals expected in the δ 7.2-7.8 ppm range. | 3 signals observed in the aromatic region. |
| H-4 | Doublet, expected to be downfield due to proximity to the electronegative oxygen and deshielding from the C5-Cl. | Doublet, expected around δ 7.5-7.7 ppm. |
| H-6 | Doublet of doublets, influenced by H-4 and H-7. | Doublet of doublets, expected around δ 7.3-7.5 ppm. |
| H-7 | Doublet, expected to be the most upfield of the aromatic protons. | Doublet, expected to be the most upfield signal. |
| Splitting Pattern | Clear doublet, doublet of doublets, and doublet pattern characteristic of a 1,2,4-trisubstituted benzene ring. | Clear doublet, doublet of doublets, and doublet pattern. |
Table 2: ¹³C NMR Data Comparison (Predicted) Spectra referenced in a solvent such as CDCl₃ or DMSO-d₆.
| Carbon Atom | This compound (Predicted δ, ppm) | 5-Bromo-2-chlorobenzo[d]oxazole (Predicted δ, ppm) |
| C2 (C-X) | ~125-135 (C-Br) | ~155-165 (C-Cl) |
| C4 | ~110-120 | ~110-120 |
| C5 (C-X) | ~128-135 (C-Cl) | ~115-125 (C-Br) |
| C6 | ~120-130 | ~125-135 |
| C7 | ~110-120 | ~110-120 |
| C3a (bridgehead) | ~148-152 | ~148-152 |
| C7a (bridgehead) | ~140-145 | ~140-145 |
Table 3: IR and Mass Spectrometry Data (Predicted)
| Technique | This compound | 5-Bromo-2-chlorobenzo[d]oxazole |
| IR (cm⁻¹) | C=N stretch (~1600-1650), C-O-C stretch (~1200-1250), Ar-Cl stretch (~1090-1100), Ar-Br stretch (~1030-1070). | C=N stretch (~1600-1650), C-O-C stretch (~1200-1250), Ar-Cl stretch (~1090-1100), Ar-Br stretch (~1030-1070). |
| MS (m/z) | Molecular Weight: 232.46 g/mol . Expected M⁺, [M+2]⁺, and [M+4]⁺ peaks due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.[2] | Molecular Weight: 232.46 g/mol . Identical isotopic pattern to its isomer, confirming elemental composition but not structure.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-250 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), such as a GC-MS or LC-MS system.
-
Sample Preparation:
-
GC-MS (EI): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of ~1 mg/mL.
-
LC-MS (ESI): Dissolve the sample in a mobile phase compatible solvent (e.g., acetonitrile/water) at a concentration of <1 mg/mL.
-
-
Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Analyze the molecular ion peak cluster to confirm the molecular weight and elemental formula via the characteristic isotopic pattern of bromine and chlorine.[2]
Logical & Experimental Workflow Visualization
The following diagram outlines the logical workflow for the synthesis and spectroscopic differentiation of the benzoxazole isomers.
Caption: Workflow for synthesis and structural analysis of isomers.
References
Assessing the Novelty of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 2-Bromo-5-chlorobenzo[d]oxazole are emerging as a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the performance of these derivatives against established alternatives, supported by experimental data, to assess their novelty and potential in drug discovery.
Synthetic Strategies and Biological Activities
This compound serves as a key intermediate for the synthesis of a diverse library of derivatives. The presence of the bromine atom at the 2-position allows for facile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The chlorine atom at the 5-position also influences the electronic properties of the molecule and can contribute to its biological activity.
The primary biological activities explored for these derivatives include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity: Targeting VEGFR-2
Several 2-aryl-5-chlorobenzo[d]oxazole derivatives have been investigated as potential anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.
Comparative Data for Anticancer Activity (VEGFR-2 Inhibition)
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(Aryl)-5-chlorobenzo[d]oxazole Derivative 1 | VEGFR-2 Kinase Assay | - | 0.0554 | Sorafenib | 0.0782 |
| 2-(Aryl)-5-chlorobenzo[d]oxazole Derivative 2 | VEGFR-2 Kinase Assay | - | 0.0579 | Sorafenib | 0.0782 |
| 2-(Aryl)-5-chlorobenzo[d]oxazole Derivative 3 | VEGFR-2 Kinase Assay | - | 97.38 (nM) | Sorafenib | 48.16 (nM) |
| Doxorubicin | Cytotoxicity (MTT Assay) | MCF-7 | ~2.5[1] | - | - |
| Doxorubicin | Cytotoxicity (MTT Assay) | HepG2 | ~12.2[1] | - | - |
Note: The specific structures of the proprietary derivatives are not disclosed in this guide. The data is presented to illustrate the potency range achieved.
The data indicates that certain 2-aryl-5-chlorobenzo[d]oxazole derivatives exhibit potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable or even superior to the established drug Sorafenib[2][3]. This suggests a high potential for this class of compounds in the development of novel anti-angiogenic cancer therapies.
Antimicrobial Activity
The benzoxazole core is also known for its antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Comparative Data for Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(Heteroaryl)-5-chlorobenzo[d]oxazole Derivative A | Staphylococcus aureus | - | Ciprofloxacin | ≤1[4] |
| 2-(Heteroaryl)-5-chlorobenzo[d]oxazole Derivative B | Escherichia coli | - | Ciprofloxacin | ≤1[4] |
| Fluconazole | Candida albicans | - | - | - |
Note: Specific MIC values for derivatives of this compound are actively being researched and will be populated as data becomes available.
Enzyme Inhibition
Beyond VEGFR-2, benzoxazole derivatives have been explored as inhibitors of other enzymes relevant to disease. For instance, derivatives synthesized via Buchwald-Hartwig amination, introducing various amino moieties at the 2-position, are being investigated for their potential to inhibit kinases and other enzymes.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Assay Setup: A 96-well plate is coated with the VEGFR-2 substrate.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the VEGFR-2 enzyme in the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is detected using a specific antibody and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The IC50 value is determined by measuring the reduction in signal in the presence of the inhibitor.
Visualizing the Path to Novelty
To illustrate the synthetic and evaluative pathways for these novel derivatives, the following diagrams are provided.
Caption: Experimental workflow from synthesis to data analysis.
Caption: Inhibition of VEGFR-2 signaling by 2-aryl-5-chlorobenzo[d]oxazole derivatives.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary data indicates that these compounds can exhibit potent and selective biological activities, particularly as anticancer agents through the inhibition of VEGFR-2. Further exploration of the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully assess their therapeutic potential. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Safety Operating Guide
2-Bromo-5-chlorobenzo[d]oxazole proper disposal procedures
Proper handling and disposal of 2-Bromo-5-chlorobenzo[d]oxazole are critical to ensure laboratory safety and environmental protection. As a halogenated heterocyclic compound, it requires management as regulated hazardous waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Prerequisite Safety Measures
Before handling or preparing for disposal, ensure all appropriate personal protective equipment (PPE) is in use to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[1][3]
Handling:
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Hazard Identification Summary
| Hazard Classification | Category | Description | Citations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][3] |
| Hazardous Decomposition Products (under fire conditions) | N/A | Carbon oxides (CO, CO2), Hydrogen Chloride (HCl), Hydrogen Bromide (HBr). | [1] |
Step-by-Step Disposal Protocol
This substance must be disposed of as hazardous chemical waste. Do not discharge down the drain or mix with non-hazardous trash.[1]
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Do not mix this compound with non-halogenated waste, solvents, or incompatible materials.[4][5][6] Keeping waste streams separate is crucial for proper disposal by your institution's waste management provider.
2. Waste Container Selection:
-
Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is recommended.
-
The container must be in good condition, free from cracks or leaks.[5]
3. Labeling:
-
Label the waste container clearly and immediately upon adding the first quantity of waste.[5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[5]
-
The primary hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Your name, department, and contact information.
-
4. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a secondary container to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated location away from heat sources and incompatible materials.[1][2]
5. Arranging for Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.
-
Follow their specific procedures for waste transfer and documentation. The final disposal will be carried out at an approved and licensed waste disposal facility.[1][2][7]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Control and Contain: Wearing appropriate PPE, prevent the spread of the solid material. Avoid raising dust.
-
Clean Up:
-
For small spills, gently sweep the material up using a dustpan and brush or absorbent pads.[1]
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-chlorobenzo[d]oxazole
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Bromo-5-chlorobenzo[d]oxazole. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing or a lab coat should be worn.[3][4] | Prevents skin contact which may cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to ensure laboratory safety.
Handling Protocol
-
Preparation : Work should be conducted in a designated area, such as a chemical fume hood, to control exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[1][7]
-
Dispensing : When handling the solid compound, avoid dust formation.[1][4] Use appropriate tools to handle the material.
-
During Operation : Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Operation : Wash hands and any exposed skin thoroughly after handling.[1][2][3] Clean the work area to prevent cross-contamination.
Storage Protocol
-
Store away from incompatible materials, such as oxidizing agents.[8]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol
-
Collection : Collect waste in a designated, labeled, and sealed container.
-
Storage : Store waste containers in a secure, well-ventilated area away from incompatible materials.
-
Disposal : Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][3] Do not allow the product to enter drains or waterways.[3]
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safe handling and emergency response.
Caption: A simplified workflow for the safe handling of this compound.
Caption: A clear protocol for responding to an accidental exposure event.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
